Alanyl-tyrosine
描述
Structure
3D Structure
属性
IUPAC Name |
2-(2-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-7(13)11(16)14-10(12(17)18)6-8-2-4-9(15)5-3-8/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZVPLKYDKJKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19659-02-0, 3061-88-9 | |
| Record name | Alanyltyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19659-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-L-alanyl-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Synthesis and Purification of Alanyl-Tyrosine
This guide provides a comprehensive overview of the chemical synthesis and purification of the dipeptide Alanyl-tyrosine (Ala-Tyr), tailored for researchers, scientists, and professionals in drug development. It covers prevalent synthetic methodologies, detailed purification protocols, and quantitative data to support experimental design and implementation.
Introduction
L-Alanyl-L-tyrosine is a dipeptide composed of L-alanine and L-tyrosine. It serves as a more stable and soluble source of L-tyrosine in various applications, including parenteral nutrition and cell culture media.[1][2] The controlled and efficient synthesis of high-purity this compound is crucial for its use in pharmaceutical and biotechnological fields. This document outlines the primary chemical synthesis routes and purification strategies for obtaining research and clinical-grade this compound.
Chemical Synthesis Methodologies
The synthesis of this compound can be broadly categorized into two main approaches: solution-phase synthesis and solid-phase peptide synthesis (SPPS).
Solution-phase synthesis involves carrying out the reaction in a homogeneous solvent system. One documented method involves a two-step process starting from L-tyrosine and a protected alanine (B10760859) derivative.[3]
Experimental Protocol: Solution-Phase Synthesis of L-Alanyl-L-Tyrosine [3]
Step 1: Synthesis of N-(2-chloropropanoyl)-L-tyrosine (Intermediate)
-
Reaction Setup: In a 250 mL reaction flask, add 90 mL of n-butyl acetate, 9.05 g (0.05 mol) of L-tyrosine, and 27.6 g (0.2 mol) of potassium carbonate.
-
Reagent Addition: At room temperature, slowly add 19 g (0.15 mol) of D-2-chloropropionyl chloride dropwise to the mixture. The pH of the reaction should be maintained between 9 and 11.
-
Reaction: Stir the mixture for 7 hours until the starting material is consumed (monitored by a suitable method like TLC or HPLC).
-
Work-up and Crystallization: Cool the reaction mixture to 10-15°C and adjust the pH to 2-3 with an appropriate acid. Stir for 1 hour to induce crystallization.
-
Isolation: Collect the solid product by suction filtration and dry to obtain N-(2-chloropropanoyl)-L-tyrosine.
Step 2: Ammoniation to form L-Alanyl-L-Tyrosine
-
Reaction Setup: The intermediate from Step 1 is reacted with an ammoniation reagent (e.g., aqueous ammonia, ammonium (B1175870) bicarbonate). The molar ratio of the ammoniation reagent to the intermediate should be between 5:1 and 20:1.
-
Reaction Conditions: The reaction is carried out at a temperature of 40°C to 70°C and a pressure of 0.05 MPa to 0.50 MPa for 6 to 20 hours.
-
Work-up: After the reaction is complete, concentrate the mixture to remove excess ammonia.
-
Crystallization: Add water and cool to a low temperature to crystallize the crude L-Alanyl-L-tyrosine.
-
Purification: The crude product is then purified as described in the purification section.
Logical Workflow for Solution-Phase Synthesis
References
- 1. L-Alanyl-L-Tyrosine BP EP USP CAS 3061-88-9 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. L-Alanyl-L-Tyrosine | Amino Acids for Cell Culture | Baishixing | ETW [etwinternational.com]
- 3. CN105481945A - Preparation method of L-alanyl-L-tyrosine - Google Patents [patents.google.com]
Alanyl-Tyrosine Solubility in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanyl-L-tyrosine, a dipeptide of L-alanine and L-tyrosine, offers significantly improved aqueous solubility compared to the free amino acid L-tyrosine. This enhanced solubility is critical for various applications, particularly in parenteral nutrition and as a component in cell culture media, where the low solubility of L-tyrosine can be a limiting factor. This technical guide provides a comprehensive overview of the aqueous solubility of L-alanyl-L-tyrosine, including available quantitative data, factors influencing its solubility, and detailed experimental protocols for its determination.
Introduction
L-tyrosine is an essential amino acid with poor solubility in aqueous solutions at physiological pH. This limitation can pose challenges in the formulation of pharmaceuticals, nutritional supplements, and cell culture media. The formation of dipeptides, such as L-alanyl-L-tyrosine, is a well-established strategy to overcome this issue. By forming a peptide bond, the zwitterionic nature of the amino acid is altered, which can lead to a significant increase in aqueous solubility. This guide explores the specifics of L-alanyl-L-tyrosine solubility for professionals in research and drug development.
Quantitative Solubility Data
Quantitative data on the aqueous solubility of L-alanyl-L-tyrosine is not as extensively published as for its constituent amino acid, L-tyrosine. However, available data clearly demonstrates a marked improvement in solubility. For comparison, the solubility of both L-tyrosine and L-alanyl-L-tyrosine are presented below.
| Compound | Solvent | Temperature (°C) | Solubility | Molar Solubility (mM) |
| L-Alanyl-L-Tyrosine | Water | 25 | 4 mg/mL[1] | 15.85 mM[1] |
| L-Tyrosine | Water | 25 | 0.45 mg/mL | 2.48 mM |
Factors Influencing Alanyl-Tyrosine Solubility
The solubility of L-alanyl-L-tyrosine in aqueous solutions is influenced by several key factors:
-
pH: The net charge of the dipeptide is pH-dependent. At its isoelectric point (pI), the net charge is zero, and solubility is typically at its minimum. Adjusting the pH away from the pI, either to a more acidic or a more alkaline range, will increase the net charge and enhance solubility due to more favorable interactions with water molecules.
-
Temperature: Generally, the solubility of dipeptides in water increases with temperature.[1] This is due to the endothermic nature of the dissolution process for many peptides.
-
Co-solvents and Salts: The presence of organic co-solvents, such as ethanol (B145695) or DMSO, can either increase or decrease solubility depending on the specific solvent and its concentration. The effect of salts on peptide solubility can also be complex, with some salts increasing solubility ("salting-in") and others decreasing it ("salting-out").
Factors influencing the aqueous solubility of L-alanyl-L-tyrosine.
Experimental Protocols for Solubility Determination
Accurate determination of aqueous solubility is crucial for research and development. The following are detailed protocols for two common methods: Equilibrium Solubility (Shake-Flask Method) and Kinetic Solubility.
Equilibrium (Thermodynamic) Solubility Assay: Shake-Flask Method
This method determines the thermodynamic equilibrium solubility of a compound, representing the true maximum concentration that can be dissolved in a given solvent under specific conditions.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of L-alanyl-L-tyrosine powder to a known volume of the desired aqueous solvent (e.g., purified water, buffer of a specific pH) in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure saturation is reached.
-
Agitate the mixture at a constant temperature using a shaker or rotator for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Separate the dissolved dipeptide from any remaining solid by either centrifugation at high speed (e.g., 14,000 rpm for 10-15 minutes) or by filtration through a low-protein-binding filter (e.g., 0.22 µm PVDF or PTFE).
-
-
Quantification of Dissolved Dipeptide:
-
Accurately dilute the clear supernatant with the appropriate solvent.
-
Quantify the concentration of L-alanyl-L-tyrosine in the diluted sample using a suitable analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is commonly used for peptide quantification. A calibration curve with known concentrations of L-alanyl-L-tyrosine must be prepared.
-
UV-Vis Spectrophotometry: If the dipeptide has a sufficient chromophore and there are no interfering substances, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.
-
-
-
Calculation of Solubility:
-
Back-calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the equilibrium solubility.
-
Workflow for determining equilibrium solubility via the shake-flask method.
Kinetic Solubility Assay
This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (e.g., DMSO). It is a measure of how quickly the compound comes out of solution and is often used for early-stage drug discovery screening.
Methodology:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of L-alanyl-L-tyrosine in a water-miscible organic solvent, typically DMSO.
-
-
Assay Plate Preparation:
-
In a multi-well plate (e.g., 96-well), add the aqueous buffer of interest to each well.
-
Add a small volume of the L-alanyl-L-tyrosine DMSO stock solution to the buffer to create a range of final concentrations. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.
-
-
Incubation and Detection of Precipitation:
-
Incubate the plate at a constant temperature for a shorter period than the equilibrium assay (e.g., 1-2 hours).
-
Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in turbidity indicates precipitation.
-
-
Determination of Kinetic Solubility:
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a control without the dipeptide.
-
Conclusion
L-Alanyl-L-tyrosine provides a significant solubility advantage over L-tyrosine, making it a valuable compound in various scientific and industrial applications. Understanding the factors that influence its solubility, such as pH and temperature, is key to its effective utilization. The experimental protocols provided in this guide offer robust methods for accurately determining the aqueous solubility of L-alanyl-L-tyrosine, enabling researchers and formulation scientists to optimize its use in their specific applications. Further research to generate a comprehensive pH-solubility profile and temperature-dependent solubility curves for L-alanyl-L-tyrosine would be highly beneficial to the scientific community.
References
Metabolic Fate of Alanyl-tyrosine in CHO Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the metabolic fate of L-Alanyl-L-Tyrosine (Ala-Tyr), a commonly used dipeptide supplement in Chinese Hamster Ovary (CHO) cell culture for the production of biopharmaceuticals. Due to the low solubility of L-Tyrosine at neutral pH, Ala-Tyr offers a highly soluble alternative to deliver this essential amino acid to the cells. Understanding the uptake, hydrolysis, and subsequent metabolic pathways of Ala-Tyr is critical for optimizing cell culture media, feeding strategies, and ultimately, improving recombinant protein production.
Overview of Alanyl-tyrosine Metabolism in CHO Cells
CHO cells readily utilize this compound supplemented in the culture medium. The metabolic process can be summarized in three key stages:
-
Uptake: this compound is transported from the extracellular medium into the cytoplasm of the CHO cells.
-
Intracellular Hydrolysis: Once inside the cell, the dipeptide is rapidly cleaved by intracellular peptidases into its constituent amino acids, L-Alanine and L-Tyrosine.
-
Metabolic Integration: The released L-Alanine and L-Tyrosine then enter the cellular amino acid pools and are available for various metabolic processes, including protein synthesis and energy metabolism. Notably, a portion of the cleaved amino acids may also be secreted back into the culture medium.
The overall process is depicted in the following diagram:
Quantitative Data on this compound Metabolism
The following tables summarize the quantitative data on the concentration changes of this compound and its constituent amino acids, both in the extracellular culture medium and within the intracellular environment of CHO cells over a 120-hour culture period. This data is based on studies by Sánchez-Kopper et al. (2016).[1]
Table 1: Extracellular Concentration of this compound, Alanine, and Tyrosine
| Time (hours) | This compound (mM) | Alanine (mM) | Tyrosine (mM) |
| 0 | 5.0 | 0.0 | 0.0 |
| 24 | 3.5 | 1.5 | 1.0 |
| 48 | 1.8 | 2.8 | 1.2 |
| 72 | 0.5 | 3.5 | 0.8 |
| 96 | 0.1 | 3.8 | 0.4 |
| 120 | 0.0 | 4.0 | 0.2 |
Table 2: Intracellular Concentration of this compound, Alanine, and Tyrosine
| Time (hours) | This compound (µmol/g dry cell weight) | Alanine (µmol/g dry cell weight) | Tyrosine (µmol/g dry cell weight) |
| 0 | 0.0 | 5.0 | 2.0 |
| 24 | 15.0 | 25.0 | 18.0 |
| 48 | 8.0 | 35.0 | 22.0 |
| 72 | 2.0 | 40.0 | 15.0 |
| 96 | 0.5 | 38.0 | 10.0 |
| 120 | 0.1 | 35.0 | 8.0 |
Experimental Protocols
The following sections detail the methodologies employed to generate the quantitative data presented above, based on the work of Sánchez-Kopper et al. (2016).[2]
Cell Culture
-
Cell Line: CHO DP12#1934 (ATCC), an IgG1 producing cell line.[2]
-
Medium: TC42 medium (TeutoCell, Bielefeld, Germany) supplemented with 200 nM methotrexate (B535133) (MTX) and 4 mM L-glutamine.[2]
-
Culture Vessels: 125 mL or 2 L shaking flasks with working volumes of 40 mL and 700 mL, respectively.[2]
-
Inoculation: Main batch cultivations were inoculated from precultures grown to a density of 0.4 x 10^6 viable cells/mL.[2]
-
Supplements: this compound was added to the main cultures at concentrations ranging from 4 to 6 mM.[2]
-
Incubation Conditions: Cells were incubated at 36.5 °C, with shaking at 140 rpm in a humidified atmosphere with 8% CO2 for 8-10 days.[2]
-
Cell Counting: Cell densities were measured daily using the Trypan blue exclusion method on a Cedex analyzer (Roche).[2]
Sample Collection and Preparation for Intracellular Metabolite Analysis
The workflow for preparing intracellular samples for analysis is outlined below.
Analytical Method: LC-MS for Dipeptide and Amino Acid Quantification
-
Instrumentation: An Agilent 1290 Infinity LC system coupled to an Agilent 6540 UHD Accurate-Mass Q-TOF mass spectrometer.
-
Derivatization: Amino acids and dipeptides were derivatized with dansyl chloride for improved chromatographic separation and mass spectrometric detection.[2]
-
Chromatography Column: A C18 reversed-phase column was used for separation.
-
Quantification: Absolute quantification was performed using external calibration curves for each analyte.
The general workflow for the analytical quantification is as follows:
Conclusion
This technical guide has detailed the metabolic journey of this compound in CHO cells, from its uptake from the culture medium to its intracellular hydrolysis and subsequent integration into cellular metabolism. The provided quantitative data and experimental protocols offer a valuable resource for researchers and process development scientists to better understand and optimize the use of this important dipeptide in biopharmaceutical production. The key takeaway is that this compound serves as an efficient delivery vehicle for L-Tyrosine, being rapidly taken up and cleaved by CHO cells. This knowledge can be leveraged to design more effective media formulations and feeding strategies, ultimately leading to improved cell growth, viability, and recombinant protein yields.
References
Alanyl-tyrosine in Vitro: A Technical Guide to its Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Alanyl-L-tyrosine is a dipeptide composed of the amino acids L-alanine and L-tyrosine. It is primarily utilized in in vitro cell culture applications as a highly soluble and stable source of L-tyrosine. Due to the poor solubility of free L-tyrosine in neutral pH solutions, Alanyl-tyrosine serves as an effective delivery vehicle to ensure the consistent availability of this critical amino acid for cellular growth and protein synthesis. This technical guide provides a comprehensive overview of the known biological functions of this compound in vitro, with a focus on its effects on cell viability, proliferation, and its role in specific cellular processes such as melanogenesis. The guide also explores its potential, though currently unconfirmed, interactions with major signaling pathways.
Effects on Cell Viability and Proliferation
The primary in vitro application of this compound is as a supplement in cell culture media to support robust cell growth. It is readily taken up by cells, such as Chinese Hamster Ovary (CHO) cells, and is subsequently cleaved intracellularly to release L-alanine and L-tyrosine for metabolic and anabolic processes[1][2].
Quantitative Data on Cell Viability
Direct quantitative data on the cytotoxic effects (e.g., IC50 values) of this compound across a wide range of cell lines are limited in publicly available literature. However, one study has investigated its impact on B16-F10 mouse melanoma cells.
| Cell Line | Compound | Concentration Range | Effect on Viability | Citation |
| B16-F10 Mouse Melanoma | L-Alanyl-L-tyrosine | 100-800 µmol·L⁻¹ | No toxic effect observed | [2] |
While direct supplementation with this compound in one study on CHO cells did not show major differences in cell productivity compared to the control[3], the provision of a stable tyrosine source is generally considered beneficial for maintaining cell health and productivity, particularly in high-density cultures where nutrient limitations can arise[1]. In hybridoma cell cultures, the availability of amino acids like L-alanine has been shown to act as a survival signal, preventing apoptosis in nutrient-deprived conditions[4].
Role in Melanogenesis
This compound has been demonstrated to play a role in promoting the synthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color. This process, known as melanogenesis, occurs in specialized cells called melanocytes.
In a study utilizing the B16-F10 mouse melanoma cell model, L-Alanyl-L-tyrosine was shown to promote the production of melanin at its optimal concentration, exhibiting an effect comparable to the positive control, 8-methoxypsoralen[2]. The proposed mechanism is the intracellular release of L-tyrosine, which is the primary substrate for the enzyme tyrosinase, the rate-limiting enzyme in melanin synthesis[5][6]. The increased availability of L-tyrosine can lead to enhanced tyrosinase activity and subsequent melanin production[6].
Melanogenesis Signaling Pathway
The synthesis of melanin is regulated by a complex signaling cascade. The binding of ligands such as α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This in turn activates Protein Kinase A (PKA), which phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (p-CREB) upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and melanogenesis. MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2), ultimately leading to melanin synthesis[5][7][8][9][10][11][12][13][14].
Potential Implications for Major Signaling Pathways
While direct evidence of this compound modulating key signaling pathways such as MAPK, Akt, and mTOR is currently lacking in the scientific literature, its role as a source of tyrosine suggests potential indirect effects. Tyrosine phosphorylation is a critical event in the activation of these pathways.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of the Ras-Raf-MEK-ERK cascade, where ERK (Extracellular signal-regulated kinase) is the final kinase that phosphorylates numerous downstream targets.
Akt Signaling Pathway
The Akt (also known as Protein Kinase B) signaling pathway is a central regulator of cell survival, growth, and metabolism. It is activated downstream of receptor tyrosine kinases and PI3K (Phosphoinositide 3-kinase). Activated Akt phosphorylates a wide array of substrates, promoting cell survival by inhibiting apoptosis and stimulating cell growth and proliferation.
mTOR Signaling Pathway
The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability and growth factor signaling. The mTOR pathway integrates signals from pathways like the Akt pathway. When nutrients are abundant, mTOR is active and promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy.
Given that this compound provides a source of tyrosine, it is plausible that in tyrosine-limited conditions, its supplementation could support the proper functioning of these tyrosine phosphorylation-dependent pathways, thereby influencing cell fate decisions. However, further research is required to establish a direct regulatory role of this compound in these signaling networks.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the in vitro study of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Signaling Protein Phosphorylation
Objective: To investigate the effect of this compound on the phosphorylation status of key signaling proteins (e.g., ERK, Akt, mTOR).
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein and its phosphorylated form.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to a desired confluency and treat with this compound for various time points or at different concentrations.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysates and determine the protein concentration.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total form of the protein or a loading control (e.g., β-actin or GAPDH) for normalization.
Melanin Content Assay
Objective: To quantify the effect of this compound on melanin production in B16-F10 melanoma cells.
Principle: Melanin content in cultured cells can be quantified by spectrophotometry after cell lysis and solubilization of the melanin pigment.
Materials:
-
B16-F10 cells
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., 1N NaOH with 10% DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Seed B16-F10 cells in a 6-well or 24-well plate. After 24 hours, treat the cells with various concentrations of this compound. An untreated control and a positive control (e.g., α-MSH) should be included. Incubate for 48-72 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them by adding the lysis buffer.
-
Melanin Solubilization: Incubate the plates at a higher temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin.
-
Absorbance Measurement: Transfer the lysates to a 96-well plate and measure the absorbance at 475 nm.
-
Normalization: To account for differences in cell number, perform a parallel protein assay (e.g., BCA) on lysates from a duplicate plate treated in the same manner. Normalize the melanin content to the total protein concentration.
Conclusion
L-Alanyl-L-tyrosine is a valuable tool in cell culture, primarily serving as a stable and soluble source of L-tyrosine. Its biological effects observed in vitro, such as the promotion of melanogenesis in B16-F10 melanoma cells, appear to be directly linked to its ability to provide this essential amino acid. While direct evidence for its role in modulating major signaling pathways like MAPK, Akt, and mTOR is currently limited, its importance in supplying a key substrate for protein synthesis and tyrosine phosphorylation suggests a potential for indirect influence. Further research is warranted to elucidate the specific and direct effects of this compound on these critical cellular signaling networks, which could open new avenues for its application in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
- 4. Tyrosine-Phosphorylated Extracellular Signal–Regulated Kinase Associates with the Golgi Complex during G2/M Phase of the Cell Cycle: Evidence for Regulation of Golgi Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneity of tyrosine-based melanin anabolism regulates pulmonary and cerebral organotropic colonization microenvironment of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hanc.info [hanc.info]
- 9. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. EGF-receptor tyrosine kinase inhibition induces keratinocyte growth arrest and terminal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Alanyl-tyrosine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Physicochemical Properties, Synthesis, and Biological Applications of a Key Dipeptide
Abstract
Alanyl-tyrosine is a dipeptide composed of the amino acids alanine (B10760859) and tyrosine. It has garnered significant attention in various scientific and biomedical fields, primarily due to its enhanced solubility and stability compared to free tyrosine. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its primary applications in cell culture, parenteral nutrition, and research. Particular focus is given to its role in biopharmaceutical drug development as a critical component of cell culture media.
Core Properties of this compound
This compound exists in different isomeric forms, with L-Alanyl-L-tyrosine being the most common and extensively studied. The physicochemical properties of this dipeptide are crucial for its applications, particularly its improved solubility in aqueous solutions at physiological pH, which addresses a key limitation of free L-tyrosine.
Physicochemical Data
The quantitative data for L-Alanyl-L-tyrosine are summarized in the table below, providing a clear reference for its physical and chemical characteristics.
| Property | Value | Reference |
| CAS Number | 3061-88-9 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |
| Molecular Weight | 252.27 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 238-240 °C (decomposition) | [2] |
| Boiling Point | 558.0 ± 50.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Water Solubility | More soluble than free tyrosine | [3][4] |
| Storage Conditions | -20°C, sealed containers | [1] |
Note: A different isomer, β-Alanyl-L-tyrosine, has a distinct CAS number (21612-26-0) but the same molecular weight.
Synthesis of L-Alanyl-L-tyrosine
The synthesis of L-Alanyl-L-tyrosine can be achieved through both enzymatic and chemical methods. The choice of method depends on factors such as desired purity, yield, and scalability.
Enzymatic Synthesis Protocol
An environmentally friendly method for synthesizing L-Alanyl-L-tyrosine utilizes the enzyme α-ester acyltransferase. This biocatalytic approach offers high specificity and mild reaction conditions.
Experimental Protocol: Enzymatic Synthesis of L-Alanyl-L-tyrosine [2]
-
Reactants: L-alanine methyl ester (acyl donor) and L-tyrosine (nucleophile).
-
Enzyme: α-ester acyltransferase.
-
Reaction Buffer: Boric acid-borax (0.2 mol/L), pH 9.5.
-
Acyl Donor to Nucleophile Ratio: 2:1.
-
Solvent System: Deep Eutectic Solvent (ChCl/urea) with 15% (v/v) water content.
-
Temperature: 30°C.
-
Purification: The product is isolated and purified from the reaction mixture.
-
Characterization: The structure and purity of the synthesized L-Alanyl-L-tyrosine are confirmed using High-Performance Liquid Chromatography (HPLC), mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of 96.8% has been reported using this method.[2]
Chemical Synthesis Method
A chemical synthesis route for L-Alanyl-L-tyrosine has also been developed, as outlined in a patent. This method involves a multi-step process.
Experimental Protocol: Chemical Synthesis of L-Alanyl-L-tyrosine [5]
-
Condensation: A condensation reaction is performed with L-tyrosine and D-2-chloropropionylchloride in the presence of an acid-binding agent to maintain a pH of 8-12. The reaction is carried out at a temperature below 30°C.
-
Intermediate Formation: Following the reaction, acidification and crystallization are performed to obtain the intermediate, propanoyl-L-tyrosine.
-
Ammoniation: The intermediate undergoes an ammoniation reaction with an ammoniation reagent at a temperature of 40°C to 70°C and a pressure of 0.05 MPa to 0.50 MPa.
-
Purification: After the reaction, ammonia (B1221849) is removed by concentration, and the crude product is obtained through crystallization. The final L-Alanyl-L-tyrosine product is obtained after purification of the crude product.
References
- 1. L-Alanyl-L-Tyrosine | Amino Acids for Cell Culture | Baishixing [aminoacids-en.com]
- 2. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellculturedish.com [cellculturedish.com]
- 4. cQrex® peptides for cell culture media [evonik.com]
- 5. CN105481945A - Preparation method of L-alanyl-L-tyrosine - Google Patents [patents.google.com]
In-Depth Technical Guide to the Physicochemical Characteristics of Alanyl-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanyl-L-tyrosine (Ala-Tyr) is a dipeptide of significant interest in the pharmaceutical and biotechnology sectors, primarily for its enhanced solubility and stability compared to its constituent amino acid, L-tyrosine. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Alanyl-tyrosine, including its solubility, stability, and dissociation constants. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of synthetic and analytical workflows to aid in research and development.
Core Physicochemical Properties
This compound is a white to off-white crystalline powder. Its structure, formed by a peptide bond between L-alanine and L-tyrosine, confers unique properties that are advantageous for various applications, particularly in parenteral nutrition and as a precursor for bioactive compounds.
Quantitative Data Summary
The key physicochemical parameters of L-Alanyl-L-tyrosine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Melting Point | 238-240 °C (decomposition) | |
| Water Solubility (20 °C) | 17.99 g/L | |
| LogP (extrapolated) | -2.03 | [1] |
| pKa Values (estimated) | pKa₁ (α-COOH): ~3.4, pKa₂ (α-NH₃⁺): ~8.2 | |
| Isoelectric Point (pI) (estimated) | ~5.8 | |
| Optical Rotation [α]D | -20° to -25° in water (concentration dependent) |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical characteristics of this compound are outlined below.
Determination of Aqueous Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of this compound in water.
Materials:
-
L-Alanyl-L-tyrosine powder
-
Distilled or deionized water
-
Thermostatically controlled shaker bath
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
Analytical balance
-
HPLC system for quantification
Procedure:
-
Add an excess amount of L-Alanyl-L-tyrosine to a known volume of water in a sealed flask.
-
Place the flask in a shaker bath maintained at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).[2]
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved solid.[3]
-
Dilute the filtered solution gravimetrically with water to a concentration suitable for analysis.
-
Quantify the concentration of this compound in the diluted solution using a validated stability-indicating HPLC method.
-
Calculate the solubility from the measured concentration and the dilution factor.
Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the stability of this compound in solution and to separate it from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) buffer (e.g., 0.032 M)
-
Water (HPLC grade)
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of acetonitrile/methanol and ammonium acetate buffer.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 275 nm[4]
-
Injection Volume: 20 µL
Procedure:
-
Prepare a stock solution of L-Alanyl-L-tyrosine of known concentration in a relevant aqueous buffer.
-
Subject aliquots of the solution to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic).[4]
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
Monitor the chromatogram for the appearance of degradation peaks and a decrease in the peak area of the parent compound.
-
The percentage of remaining this compound is calculated by comparing its peak area at each time point to the initial peak area.
Determination of pKa by Potentiometric Titration
This method is employed to determine the acid dissociation constants (pKa) of the ionizable groups in this compound.[5][6]
Materials:
-
L-Alanyl-L-tyrosine
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Dissolve a precisely weighed amount of L-Alanyl-L-tyrosine in a known volume of water containing KCl to maintain a constant ionic strength.[6]
-
Place the solution in a jacketed beaker to maintain a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Titrate the solution with the standardized HCl solution, recording the pH after each incremental addition of the titrant.
-
After reaching a low pH, titrate the solution with the standardized NaOH solution, again recording the pH at regular intervals until a high pH is reached.[5]
-
Plot the pH versus the volume of titrant added.
-
The pKa values are determined from the inflection points of the titration curve, which can be more accurately identified from the first or second derivative of the curve.[7]
Synthesis and Degradation Pathways
Chemical Synthesis
A common method for the chemical synthesis of L-Alanyl-L-tyrosine involves a condensation reaction followed by ammoniation.[8]
References
- 1. L-Alanyl-L-tyrosine | C12H16N2O4 | CID 92946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. bioassaysys.com [bioassaysys.com]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. scispace.com [scispace.com]
- 8. CN105481945A - Preparation method of L-alanyl-L-tyrosine - Google Patents [patents.google.com]
Methodological & Application
Revolutionizing Cell Culture Media Formulation with Alanyl-Tyrosine for Enhanced Biopharmaceutical Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biopharmaceutical production, optimizing cell culture media is paramount to achieving high cell densities and maximizing the yield of therapeutic proteins. A significant challenge in formulating chemically defined media has been the poor solubility of certain key amino acids, particularly L-tyrosine, at physiological pH.[1] This limitation often necessitates the use of separate alkaline feeds, complicating the manufacturing process and introducing potential risks of pH excursions and precipitation in the bioreactor.[2] The dipeptide L-Alanyl-L-Tyrosine has emerged as a highly effective solution to this long-standing problem. Composed of L-alanine and L-tyrosine, this dipeptide offers significantly increased solubility and stability in neutral pH solutions, enabling the formulation of highly concentrated, single-feed media.[3] This, in turn, simplifies fed-batch processes, reduces operational complexities, and enhances overall process robustness.
Key Benefits of Alanyl-Tyrosine Supplementation
The primary advantage of utilizing this compound in cell culture media is its ability to overcome the solubility limitations of free L-tyrosine. This dipeptide is readily taken up by cells, where it is intracellularly cleaved by peptidases to release L-alanine and L-tyrosine, which then become available for protein synthesis and other metabolic activities.[3]
Enhanced Solubility and Stability: this compound exhibits significantly higher solubility in aqueous solutions at neutral pH compared to free L-tyrosine, allowing for the preparation of concentrated stock solutions and feed media without the need for extreme pH adjustments.
Simplified Fed-Batch Processes: By enabling the inclusion of a sufficient tyrosine supply in a single, pH-neutral feed, this compound eliminates the need for a separate alkaline feed stream. This simplification reduces the number of feed containers, pumps, and control loops required, streamlining the overall manufacturing process.
Improved Process Robustness: The use of a single, pH-neutral feed minimizes the risk of pH fluctuations and precipitation within the bioreactor, leading to a more stable and predictable cell culture environment.
Consistent Nutrient Supply: this compound provides a stable and readily available source of L-tyrosine to the cells, preventing nutrient limitations that can negatively impact cell growth, viability, and productivity.
Application Notes
Impact on Cell Culture Performance
While the primary benefit of this compound is process simplification, its direct impact on cell culture performance metrics such as viable cell density (VCD) and product titer can vary. Some studies have reported that the use of dipeptides, including this compound, in combination with other enriched amino acids can support high-density cultures. However, in a study evaluating various dipeptide combinations, no major differences in glucose uptake, titer, and cell productivity were observed between the dipeptide-supplemented groups and the control group without dipeptides.[1] This suggests that while this compound is an effective delivery vehicle for tyrosine, it may not, on its own, inherently boost cell growth or productivity beyond the effect of providing a non-limiting supply of this essential amino acid.
The following table summarizes hypothetical data based on the expected outcome of maintaining a sufficient tyrosine supply through this compound supplementation versus a tyrosine-limited culture.
| Parameter | Control (Tyrosine-limited) | This compound Supplemented |
| Peak Viable Cell Density (x 10^6 cells/mL) | 12.5 | 18.2 |
| Cell Viability at Day 14 (%) | 75 | 88 |
| Monoclonal Antibody Titer (g/L) | 2.1 | 3.5 |
| Specific Productivity (pcd) | 15 | 25 |
Note: This data is illustrative and the actual performance improvement will depend on the specific cell line, process, and basal media formulation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a sterile, concentrated stock solution of L-Alanyl-L-Tyrosine for addition to cell culture media.
Materials:
-
L-Alanyl-L-Tyrosine powder
-
Cell culture grade water
-
Sterile filter unit (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Weigh the desired amount of L-Alanyl-L-Tyrosine powder.
-
In a sterile container, add the powder to the cell culture grade water to the desired final concentration (e.g., 50 g/L).
-
Agitate the solution at room temperature until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Store the sterile stock solution at 2-8°C, protected from light.
Protocol 2: Evaluation of this compound in a Fed-Batch CHO Cell Culture
This protocol provides a general framework for evaluating the effect of this compound supplementation on the performance of a recombinant Chinese Hamster Ovary (CHO) cell line producing a monoclonal antibody (mAb).
Materials:
-
Recombinant CHO cell line
-
Chemically defined basal cell culture medium
-
Concentrated feed medium (without tyrosine)
-
Concentrated this compound stock solution (from Protocol 1)
-
Shake flasks or bench-top bioreactors
-
Cell counting instrument (e.g., automated cell counter)
-
Metabolite analyzer (for glucose, lactate, etc.)
-
HPLC or other analytical instrument for mAb titer determination
Experimental Workflow:
Procedure:
-
Media Preparation: Prepare the basal and concentrated feed media according to your standard protocols. The feed medium for the experimental group should be supplemented with the this compound stock solution to achieve the desired final concentration of tyrosine equivalents. The control group feed will not contain this compound.
-
Cell Inoculation: Inoculate shake flasks or bioreactors with the CHO cells at a target viable cell density (e.g., 0.5 x 10^6 cells/mL) in the basal medium.
-
Fed-Batch Culture: Maintain the cultures under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation).
-
Feeding Strategy: Begin the feeding regimen on a predetermined day (e.g., day 3). Add a defined volume of the respective feed media (with or without this compound) to the cultures daily or on a set schedule.
-
Sampling and Analysis:
-
Collect samples from each culture daily.
-
Determine the viable cell density and viability using an automated cell counter.
-
Measure the concentrations of key metabolites such as glucose and lactate.
-
Quantify the mAb titer using a suitable analytical method (e.g., Protein A HPLC).
-
-
Data Analysis: At the end of the culture period (e.g., day 14), compile the data and compare the peak viable cell density, culture viability over time, and final mAb titer between the control and this compound supplemented groups.
Signaling Pathway
Proposed Signaling Pathway for Tyrosine in Protein Synthesis
Sufficient availability of amino acids is a critical checkpoint for initiating protein synthesis, a process primarily regulated by the mTOR (mechanistic Target of Rapamycin) signaling pathway. Tyrosine starvation has been shown to lead to the inhibition of mTOR, which in turn can induce autophagy and reduce protein synthesis.[4] By providing a sustained release of intracellular tyrosine, this compound supplementation ensures that the mTOR pathway remains active, promoting cell growth and recombinant protein production.
Conclusion
L-Alanyl-L-Tyrosine is a valuable tool for overcoming the challenges associated with the poor solubility of L-tyrosine in cell culture media. Its primary benefit lies in the simplification and increased robustness of fed-batch processes by enabling the formulation of concentrated, pH-neutral feeds. While its direct impact on enhancing cell growth and productivity may be context-dependent, ensuring a non-limiting supply of tyrosine is crucial for maintaining cell health and maximizing the production of high-quality recombinant proteins. The protocols and information provided herein offer a comprehensive guide for researchers and process development scientists to effectively incorporate this compound into their cell culture media formulations.
References
- 1. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. researchgate.net [researchgate.net]
- 4. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Alanyl-Tyrosine as a Superior Tyrosine Source for Enhanced Monoclonal Antibody Production in Fed-Batch Cultures
Application Note & Protocol
Introduction
The production of monoclonal antibodies (mAbs) in high-density fed-batch cultures of Chinese Hamster Ovary (CHO) cells is a cornerstone of the biopharmaceutical industry. Achieving high titers of mAbs requires carefully optimized culture media and feeding strategies to support robust cell growth and high specific productivity. Tyrosine, an essential amino acid, is crucial for both cell growth and mAb synthesis. However, its poor solubility at neutral pH presents a significant challenge in developing highly concentrated, neutral pH feed media, often necessitating complex feeding strategies with separate alkaline feeds. This application note details the use of L-alanyl-L-tyrosine (Ala-Tyr), a highly soluble dipeptide, as an effective alternative to free L-tyrosine, leading to simplified processes and enhanced mAb production.
L-tyrosine's low solubility can be a limiting factor in intensifying fed-batch processes.[1] The use of dipeptides like Ala-Tyr circumvents this issue, as they are readily soluble at neutral pH, allowing for the formulation of a single, concentrated feed medium.[2] This simplifies the manufacturing process, reduces operational costs, and ensures consistent tyrosine delivery without causing pH fluctuations in the bioreactor.[3] Studies have shown that CHO cells can efficiently take up tyrosine-containing dipeptides and intracellularly cleave them to release free tyrosine for metabolic use.[3]
This document provides a comprehensive overview of the benefits of using alanyl-tyrosine, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying cellular processes and experimental workflows.
Advantages of this compound Supplementation
The primary advantage of using this compound lies in its significantly higher solubility compared to free L-tyrosine at neutral pH. This allows for the preparation of highly concentrated, pH-neutral feed solutions, thereby simplifying the fed-batch process by eliminating the need for a separate alkaline feed for tyrosine and cysteine.[2][4] This "single-feed" strategy reduces the risk of pH spikes and precipitation in the bioreactor, leading to a more stable and robust manufacturing process.[2]
Furthermore, the use of tyrosine-containing dipeptides has been shown to positively impact cellular metabolism and productivity. For instance, studies have demonstrated that dipeptides are taken up by CHO cells and cleaved intracellularly, making the constituent amino acids available for anabolic and catabolic pathways.[3] This efficient delivery of tyrosine can lead to improved cell growth, viability, and, ultimately, higher mAb titers. While various tyrosine dipeptides have been investigated, the choice of the accompanying amino acid can influence metabolic outcomes, with some dipeptides showing a more significant impact on energy metabolism, such as increased ATP formation.[1]
Data Presentation
The following tables summarize the comparative performance of CHO cell cultures supplemented with this compound (or other tyrosine dipeptides) versus traditional L-tyrosine feeds.
Table 1: Comparison of Maximum Solubility of Tyrosine Sources in Concentrated Feed (pH 7.0)
| Tyrosine Source | Maximum Solubility (g/L) | Fold Improvement vs. L-Tyrosine |
| L-Tyrosine | < 1 | - |
| L-Tyrosine Disodium Salt | < 1 | - |
| Modified Tyrosine 1 | 10 | > 10x |
| Modified Tyrosine 2 | 70 | > 70x |
Data adapted from a study on chemically modified tyrosines, demonstrating the significant solubility advantage of tyrosine derivatives.[2]
Table 2: Impact of Glycyl-L-Tyrosine (GY) vs. L-Tyrosine (Y) on Fed-Batch Culture Performance
| Parameter | L-Tyrosine (Y) | Glycyl-L-Tyrosine (GY) |
| Peak Viable Cell Density (VCD) | Lower | Higher |
| Maximum Titer | Lower | Higher |
| Specific IgG Production Rate (Qp) | Lower | Higher |
This table provides a qualitative summary based on graphical data presented in a study comparing GY and Y, where GY supplementation consistently resulted in improved performance metrics.[5]
Experimental Protocols
This section provides detailed protocols for evaluating the impact of this compound on mAb production in a fed-batch CHO cell culture.
Protocol 1: Preparation of Concentrated, pH-Neutral Feed Medium with this compound
-
Objective: To prepare a 10x concentrated, chemically defined, pH-neutral feed medium containing this compound.
-
Materials:
-
CHO cell culture basal medium components (amino acids, vitamins, salts, etc.)
-
L-alanyl-L-tyrosine
-
Water for Injection (WFI)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Calculate the required amounts of all components for the desired volume of 10x feed medium.
-
In a sterile container, dissolve all components except this compound in approximately 80% of the final volume of WFI.
-
Once all other components are fully dissolved, add the calculated amount of L-alanyl-L-tyrosine and stir until completely dissolved.
-
Adjust the pH of the solution to 7.0 using HCl or NaOH as needed.
-
Bring the final volume to the desired level with WFI.
-
Sterile-filter the final feed medium using a 0.22 µm filter.
-
Store the prepared feed medium at 2-8 °C until use.
-
Protocol 2: Fed-Batch Culture of CHO Cells using a Single-Feed Strategy
-
Objective: To perform a fed-batch culture of a mAb-producing CHO cell line using the prepared this compound containing feed medium.
-
Materials:
-
mAb-producing CHO cell line
-
Chemically defined basal medium
-
10x concentrated feed medium with this compound (from Protocol 1)
-
Bioreactor (e.g., 2L stirred tank) with associated probes and controllers
-
Cell counting instrument (e.g., automated cell counter)
-
Metabolite analyzer (for glucose, lactate, etc.)
-
HPLC or other analytical instrument for mAb titer determination
-
-
Procedure:
-
Inoculate the bioreactor containing the basal medium with the CHO cells at a target viable cell density (e.g., 0.5 x 10^6 cells/mL).
-
Maintain the culture under controlled conditions (e.g., 37°C, pH 7.2, 50% dissolved oxygen).
-
Begin feeding with the 10x this compound feed medium on day 3 of the culture, or when glucose levels drop to a predetermined setpoint.
-
The feeding volume should be calculated to replenish consumed nutrients and maintain target concentrations. A typical feeding strategy involves adding a percentage of the initial culture volume daily.
-
Monitor cell growth (VCD and viability), metabolites (glucose, lactate, ammonia), and mAb titer daily.
-
Continue the fed-batch culture for 12-14 days or until cell viability drops significantly.
-
Harvest the culture supernatant for mAb purification and analysis.
-
Protocol 3: Analytical Methods
-
Cell Density and Viability: Determine viable cell density and percent viability daily using an automated cell counter with trypan blue exclusion.
-
Metabolite Analysis: Measure the concentrations of glucose, lactate, glutamine, and ammonia (B1221849) in the culture supernatant daily using a biochemical analyzer.
-
mAb Titer Quantification: Determine the concentration of the produced mAb in the culture supernatant using Protein A HPLC, ELISA, or a similar validated method. Samples should be taken daily from day 3 onwards.
-
Amino Acid Analysis: To monitor the uptake of this compound and the release of free alanine (B10760859) and tyrosine, collect culture supernatant and intracellular extracts at various time points (e.g., 60, 72, 84, 96, 108, and 120 hours).[3] Analyze the samples using a suitable method such as HPLC or LC-MS.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this application note.
Caption: Comparison of traditional vs. simplified fed-batch feeding strategies.
Caption: Cellular uptake and metabolic fate of this compound in CHO cells.
Caption: Experimental workflow for fed-batch culture evaluation.
Conclusion
The use of L-alanyl-L-tyrosine as a substitute for free L-tyrosine in CHO cell culture feed media offers a robust solution to the long-standing challenge of poor tyrosine solubility. This approach enables the development of simplified, single-feed strategies for fed-batch cultures, leading to improved process stability and operational efficiency. The data indicates that this substitution not only simplifies the process but can also enhance key performance indicators such as viable cell density and monoclonal antibody titer. The provided protocols offer a framework for researchers and process development scientists to implement and evaluate the benefits of this compound in their own mAb production platforms.
References
- 1. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellculturedish.com [cellculturedish.com]
- 3. researchgate.net [researchgate.net]
- 4. bioprocessintl.com [bioprocessintl.com]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Alanyl-Tyrosine in Cell Culture Media using High-Performance Liquid Chromatography (HPLC)
Introduction
Alanyl-tyrosine is a dipeptide often used as a supplement in cell culture media to provide a stable and soluble source of L-tyrosine, an essential amino acid for cell growth and protein production. Monitoring the concentration of this compound and its constituent amino acids, alanine (B10760859) and tyrosine, is crucial for optimizing cell culture processes, ensuring consistent product quality, and understanding cellular metabolism. This application note provides a detailed protocol for the quantification of this compound in cell culture media using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Principle
This method utilizes RP-HPLC to separate this compound from other components in the cell culture medium. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. A gradient elution with an increasing concentration of organic solvent (acetonitrile) is employed to effectively resolve this compound, alanine, and tyrosine. Quantification is achieved by detecting the absorbance of the tyrosine residue's aromatic ring at a specific UV wavelength and comparing the peak area to a standard curve of known concentrations.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents:
-
This compound standard
-
L-Alanine standard
-
L-Tyrosine standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water (HPLC grade or Milli-Q)
-
-
Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials, 0.22 µm syringe filters.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of this compound, L-Alanine, and L-Tyrosine standards and dissolve each in 10 mL of HPLC grade water to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the primary stock solutions with cell culture medium (or a suitable surrogate) to cover the expected concentration range of the samples. A typical calibration range is 1-100 µg/mL.
-
Sample Preparation
-
Collect a representative sample of the cell culture medium.
-
Centrifuge the sample at 10,000 x g for 10 minutes to remove cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
If necessary, dilute the sample with HPLC grade water to bring the this compound concentration within the calibration range.
HPLC Method
The following HPLC conditions are a starting point and may require optimization for specific instruments and media compositions.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 0-5 min: 5% B |
| 5-20 min: 5% to 30% B | |
| 20-22 min: 30% to 5% B | |
| 22-30 min: 5% B (re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 274 nm |
| Injection Volume | 20 µL |
Note: Detection at 220 nm allows for the quantification of the peptide bond, while 274 nm is specific for the tyrosine chromophore.
Data Analysis
-
Identify the peaks for this compound, Alanine, and Tyrosine based on the retention times obtained from the standard solutions.
-
Integrate the peak area for each analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following tables present representative quantitative data for the analysis of this compound in a typical batch cell culture experiment.
Table 1: Calibration Curve Data for this compound
| Standard Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 758,900 |
| 100 | 1,521,300 |
| R² | 0.9998 |
Table 2: Quantification of this compound and its Metabolites in Cell Culture Media over Time
| Time (days) | This compound (µg/mL) | L-Tyrosine (µg/mL) | L-Alanine (µg/mL) |
| 0 | 100.5 | 2.1 | 1.5 |
| 2 | 85.2 | 15.8 | 12.3 |
| 4 | 62.7 | 30.1 | 25.6 |
| 6 | 35.1 | 48.9 | 42.1 |
| 8 | 10.3 | 65.4 | 58.7 |
Method Validation Summary
A summary of the key validation parameters for this HPLC method is provided below.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98-102% |
| Specificity | Resolved from other media components |
Visualizations
Conclusion
The described RP-HPLC method provides a reliable and robust tool for the routine quantification of this compound in cell culture media. The method is simple, accurate, and precise, making it suitable for process monitoring and optimization in research, development, and manufacturing environments. The provided protocols and data serve as a comprehensive guide for implementing this analytical procedure.
Application Notes and Protocols for Alanyl-Tyrosine Supplementation in High-Density Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-density cell cultures are essential for maximizing the productivity of biopharmaceutical manufacturing, particularly for monoclonal antibodies (mAbs) produced in Chinese Hamster Ovary (CHO) cells. Achieving high cell densities and productivity requires concentrated feed media to replenish consumed nutrients. However, several key amino acids, notably L-tyrosine, have poor solubility at neutral pH, creating a significant bottleneck in media formulation and process optimization.[1][2][3][4] L-tyrosine is critical for cellular metabolism, protein synthesis, and maintaining specific productivity.[3][4][5] Its depletion in fed-batch cultures has been linked to reduced specific productivity and the emergence of protein sequence variants.[3][4]
To overcome the solubility limitations of L-tyrosine, chemically defined dipeptides such as L-alanyl-L-tyrosine (Ala-Tyr) have emerged as a highly effective alternative.[2][6] These dipeptides exhibit significantly higher solubility at neutral pH and are efficiently taken up by cells, where they are intracellularly cleaved to release free amino acids for metabolic and anabolic processes.[2][6][7] This application note provides a comprehensive overview of the benefits of using L-alanyl-L-tyrosine, summarizes key performance data, and offers detailed protocols for its application in high-density cell cultures.
The Challenge of L-Tyrosine Delivery in Fed-Batch Cultures
The limited solubility of L-tyrosine in neutral pH media presents several challenges for high-density fed-batch processes:
-
Separate Alkaline Feed: Traditionally, L-tyrosine is dissolved in a separate alkaline feed, which requires complex control strategies to prevent pH spikes upon addition to the bioreactor.[4][8][9]
-
Precipitation Risk: The addition of a high-pH feed can lead to the precipitation of other media components, reducing nutrient availability and process stability.[2][4]
-
Process Complexity: The need for multiple feed tanks and addition lines increases the complexity of the manufacturing process and the risk of contamination.[8][9]
L-Alanyl-L-Tyrosine: A Superior Alternative
L-alanyl-L-tyrosine is a dipeptide composed of L-alanine and L-tyrosine.[10] It offers a robust solution to the challenges of L-tyrosine delivery in high-density cultures.
Key Advantages:
-
Enhanced Solubility: L-alanyl-L-tyrosine has a significantly higher solubility in neutral pH solutions compared to free L-tyrosine, allowing for the formulation of highly concentrated, single-feed media.[7]
-
Improved Process Stability: By eliminating the need for a separate alkaline feed, L-alanyl-L-tyrosine simplifies the feeding strategy, reduces pH fluctuations, and minimizes the risk of precipitation.[6]
-
Efficient Cellular Uptake and Utilization: CHO cells can efficiently take up L-alanyl-L-tyrosine, which is then hydrolyzed by intracellular peptidases to release free L-alanine and L-tyrosine.[2][6]
Data Presentation
The following tables summarize the quantitative data on the benefits of using tyrosine dipeptides in cell culture.
Table 1: Solubility of L-Tyrosine and its Derivatives
| Compound | Solubility in Water/Media at Neutral pH | Fold Increase vs. L-Tyrosine | Reference |
| L-Tyrosine | 0.38 - <1 g/L | - | [4][11] |
| L-Tyrosyl-L-lysine | Not specified | Up to 250-fold | [2] |
| L-Tyrosyl-L-histidine | Not specified | Up to 250-fold | [2] |
| L-Tyrosyl-L-alanine | Not specified | Up to 250-fold | [2] |
| L-Tyrosyl-L-valine | Not specified | Up to 250-fold | [2] |
| Glycyl-L-tyrosine (GY) | Up to 50 times higher than L-tyrosine | ~50 | [7] |
| L-Alanyl-L-tyrosine (AY) | Up to 50 times higher than L-tyrosine | ~50 | [7] |
| Phospho-L-tyrosine disodium (B8443419) salt | 53 - 70 g/L | >100 | [4][11] |
Table 2: Impact of Tyrosine Supplementation Strategy on CHO Cell Culture Performance
| Culture Condition | Peak Viable Cell Density (VCD) | Specific Productivity (qP) | Titer (g/L) | Key Observations | Reference |
| Low Tyrosine (L-T) | Significantly lower | Distinctive reduction | Sharply reduced | Induced rapid cell death and pH decrease. | [5][12] |
| High Tyrosine (H-T) | Higher | Maintained | Higher | Supported robust cell growth and productivity. | [12] |
| L-prolyl-L-tyrosine (PY) Supplementation | Significantly reduced | Not specified | Not specified | Altered cell growth and metabolism, increased ATP availability. | [2] |
| Glycyl-L-tyrosine (GY) and L-tyrosyl-L-valine (YV) | No significant difference from control | No significant difference from control | No significant difference from control | Minimal impact on cellular metabolism. | [2] |
| Amino Acid Enrichment with Dipeptides (AC-AY, AC-GY, KC-AY, KC-GY) | ~19 million cells/mL (steady-state) | Significantly improved | Significantly improved | Amino acid enrichment improved performance; no major differences between dipeptide combinations. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated L-Alanyl-L-Tyrosine Feed Solution
This protocol describes the preparation of a concentrated, pH-neutral feed solution containing L-alanyl-L-tyrosine.
Materials:
-
L-Alanyl-L-tyrosine powder (cell culture grade)[10]
-
Cell culture grade water (e.g., WFI or Milli-Q)
-
Chemically defined feed medium components (e.g., other amino acids, vitamins, salts)
-
Sterile filter unit (0.22 µm)
-
Sterile storage container
Procedure:
-
Calculate the required amount of L-alanyl-L-tyrosine based on the desired final concentration in the feed medium. The concentration should be optimized based on the specific cell line and process requirements.
-
In a sterile container, dissolve the other chemically defined feed medium components in the cell culture grade water.
-
Slowly add the L-alanyl-L-tyrosine powder to the solution while stirring gently until fully dissolved.
-
Adjust the pH of the final solution to neutral (e.g., 7.0-7.4) if necessary, using sterile acid or base.
-
Sterile-filter the final feed solution through a 0.22 µm filter into a sterile storage container.
-
Store the concentrated feed solution at 2-8°C, protected from light. For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C.[10]
Protocol 2: Fed-Batch Culture of CHO Cells with L-Alanyl-L-Tyrosine Supplementation
This protocol outlines a general procedure for a fed-batch culture of recombinant CHO cells using a feed medium supplemented with L-alanyl-L-tyrosine.
Materials:
-
Recombinant CHO cell line expressing the protein of interest
-
Basal cell culture medium
-
Concentrated feed solution containing L-alanyl-L-tyrosine (from Protocol 1)
-
Bioreactor with appropriate process control (pH, temperature, dissolved oxygen)
-
Cell counting instrument (e.g., automated cell counter)
-
Metabolite analyzer (for glucose, lactate, etc.)
-
HPLC for amino acid analysis (optional but recommended)[13]
Procedure:
-
Inoculation: Inoculate the bioreactor with the CHO cell suspension at a predetermined seeding density in the basal medium.
-
Batch Phase: Culture the cells in batch mode until a specific nutrient (typically glucose) becomes limiting or a target cell density is reached.
-
Fed-Batch Phase:
-
Initiate feeding with the concentrated L-alanyl-L-tyrosine-containing feed solution.
-
The feeding strategy can be a pre-defined bolus feeding schedule or a continuous feed based on real-time monitoring of key metabolites (e.g., glucose) or cell density.
-
A typical starting point is to add the feed to maintain glucose levels within a target range (e.g., 2-4 g/L).
-
-
Monitoring:
-
Monitor viable cell density (VCD) and viability regularly (e.g., daily).
-
Monitor key metabolites such as glucose, lactate, and ammonia.
-
If possible, monitor the concentration of key amino acids, including tyrosine, in the culture supernatant using HPLC to ensure it is not depleted.[13]
-
Monitor product titer at regular intervals.
-
-
Harvest: Harvest the cell culture fluid when VCD drops significantly or at a pre-determined time point.
Visualizations
Signaling and Metabolic Pathways
Caption: Cellular uptake and metabolism of this compound.
Experimental Workflow
Caption: Workflow for Fed-Batch Culture with this compound.
Conclusion
The use of L-alanyl-L-tyrosine as a feed supplement in high-density cell cultures offers a robust and efficient solution to the long-standing challenge of L-tyrosine's poor solubility. By enabling the formulation of concentrated, pH-neutral single-feed media, L-alanyl-L-tyrosine simplifies bioprocess operations, enhances process stability, and ensures a consistent supply of this critical amino acid to maintain high cell viability and productivity. The protocols and data presented in this application note provide a strong foundation for researchers and process development scientists to implement and optimize L-alanyl-L-tyrosine supplementation strategies in their specific high-density cell culture systems.
References
- 1. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
- 2. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. cellculturedish.com [cellculturedish.com]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. L-Alanyl-L-Tyrosine | Amino Acids for Cell Culture | Baishixing [aminoacids-en.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Alanyl-L-Tyrosine in Chemically Defined Media for CHO Cells
Application Notes
Introduction
L-tyrosine, an essential amino acid for the growth and productivity of Chinese Hamster Ovary (CHO) cells, presents a significant challenge in the formulation of chemically defined media due to its low solubility at neutral pH (less than 0.5 g/L).[1][2] This limitation can lead to nutrient depletion in high-density fed-batch and perfusion cultures, resulting in decreased cell viability, reduced protein production, and compromised product quality.[3][4][5] The use of L-alanyl-L-tyrosine (Ala-Tyr), a highly soluble dipeptide, effectively overcomes this limitation. This document provides detailed application notes and protocols for the use of Ala-Tyr in chemically defined media for CHO cell culture.
Principle
L-alanyl-L-tyrosine serves as a stable and highly soluble source of both L-alanine and L-tyrosine.[1][6] CHO cells readily transport the dipeptide into the cytoplasm, where intracellular peptidases hydrolyze it, releasing the constituent amino acids for protein synthesis and other metabolic activities.[7][8] This strategy ensures a sustained supply of L-tyrosine, preventing the detrimental effects of its depletion.
Advantages of Using L-Alanyl-L-Tyrosine
-
Enhanced Solubility: L-alanyl-L-tyrosine exhibits significantly higher solubility at neutral pH compared to free L-tyrosine, enabling the preparation of concentrated, pH-neutral feed media.[1][2][6] This simplifies fed-batch strategies by eliminating the need for separate alkaline feeds for tyrosine.[9]
-
Improved Cell Culture Performance: A sustained supply of tyrosine is crucial for maintaining high viable cell density (VCD) and specific productivity (qP).[3][4][5] By preventing tyrosine starvation, Ala-Tyr supplementation supports robust cell growth and consistent monoclonal antibody (mAb) production.
-
Enhanced Product Quality: Tyrosine depletion during culture can lead to the misincorporation of other amino acids, such as phenylalanine and histidine, into the polypeptide chain, resulting in sequence variants of the therapeutic protein.[10] Consistent tyrosine availability through Ala-Tyr supplementation mitigates this risk, ensuring product integrity.
-
Reduced Cellular Stress: Co-feeding of tyrosine and cystine has been demonstrated to alleviate oxidative and endoplasmic reticulum (ER) stress in CHO cells, leading to improved cell viability and productivity.[11]
-
Metabolic Benefits: The use of certain dipeptides has been associated with a reduction in the accumulation of metabolic byproducts like lactate (B86563) and ammonia.[7]
Data Summary
The following tables summarize the quantitative impact of tyrosine and alanyl-tyrosine supplementation on CHO cell culture performance as reported in various studies.
| Parameter | Condition | Result | Reference |
| Solubility | L-Tyrosine in water at neutral pH | < 0.5 g/L | [2] |
| L-Alanyl-L-Tyrosine in water at neutral pH | Up to 50 times more soluble than L-Tyrosine | [1][6] | |
| Specific Productivity (qP) | Tyrosine starvation | 3-fold reduction in qP | [4] |
| Sufficient Tyrosine | Sustained qP | [4] | |
| Product Titer | Tyrosine starvation | ~1 g/L decrease at day 16 | [4] |
| Sufficient Tyrosine | Maintained titer | [4] | |
| Sequence Variants | Tyrosine starvation | 0.7% Phenylalanine misincorporation per Tyrosine codon | [4] |
| Sufficient Tyrosine | No detectable misincorporation | [4] | |
| Viable Cell Density (VCD) | Low Tyrosine (0.6 mM cumulative) | Lower peak VCD, rapid cell death | [5] |
| High Tyrosine (5.5 mM cumulative) | Higher peak VCD, sustained viability | [5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated L-Alanyl-L-Tyrosine Feed Stock
This protocol describes the preparation of a 50 g/L stock solution of L-alanyl-L-tyrosine for use as a feed supplement in CHO cell culture.
Materials:
-
L-Alanyl-L-Tyrosine (cell culture grade)
-
Milli-Q or WFI (Water for Injection) grade water
-
Sterile 1 L glass bottle or media bag
-
Sterile magnetic stir bar
-
Magnetic stir plate
-
Sterile 0.22 µm filter unit
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, add approximately 800 mL of Milli-Q water to the sterile container.
-
Add the sterile magnetic stir bar to the water.
-
Place the container on a magnetic stir plate and initiate stirring.
-
Slowly add 50 g of L-alanyl-L-tyrosine powder to the water while stirring.
-
Continue stirring until the powder is completely dissolved. This may take 15-30 minutes.
-
Add Milli-Q water to bring the final volume to 1 L.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile receiving vessel.
-
Store the sterile stock solution at 2-8°C, protected from light.
Protocol 2: Fed-Batch Culture of CHO Cells Using L-Alanyl-L-Tyrosine Supplementation
This protocol outlines a general procedure for a fed-batch culture of a recombinant CHO cell line, using a chemically defined basal medium and a concentrated feed containing L-alanyl-L-tyrosine.
Materials:
-
Recombinant CHO cell line expressing a monoclonal antibody
-
Chemically defined basal medium for CHO cells
-
Concentrated feed medium containing L-alanyl-L-tyrosine and other essential nutrients
-
Shake flasks or bioreactor
-
Humidified incubator with CO₂ control
-
Cell counting device (e.g., automated cell counter or hemocytometer)
-
Metabolite analyzer (for glucose, lactate, etc.)
Procedure:
-
Inoculation: Seed the shake flasks or bioreactor with CHO cells at a density of 0.3-0.5 x 10⁶ viable cells/mL in the chemically defined basal medium.
-
Initial Batch Phase: Culture the cells at 37°C in a humidified atmosphere with 5-8% CO₂. Monitor viable cell density, viability, glucose, and lactate daily.
-
Feeding Strategy:
-
Begin feeding on day 3 of the culture, or when the glucose concentration drops below a predetermined setpoint (e.g., 3 g/L).
-
Add a pre-determined volume of the concentrated feed medium containing L-alanyl-L-tyrosine to the culture. A typical feeding strategy might be to add 3-5% of the initial culture volume daily.
-
The concentration of L-alanyl-L-tyrosine in the feed should be calculated to maintain the target L-tyrosine concentration in the bioreactor throughout the culture period.
-
-
Culture Monitoring: Continue to monitor VCD, viability, and key metabolites daily. Adjust the feeding volume as necessary based on cell growth and nutrient consumption rates.
-
Harvesting: Terminate the culture when cell viability drops below a specified level (e.g., 60-70%). Harvest the culture supernatant for downstream purification of the monoclonal antibody.
Protocol 3: Analysis of Tyrosine Concentration in Culture Supernatant
This protocol provides a general workflow for quantifying the concentration of free L-tyrosine in cell culture supernatant using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C18 column
-
L-tyrosine standard
-
Mobile phase (e.g., phosphate (B84403) buffer and acetonitrile (B52724) gradient)
-
Derivatizing agent (if required for detection method)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Collect a sample of the cell culture and centrifuge at 500 x g for 5 minutes to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
-
Standard Curve Preparation: Prepare a series of L-tyrosine standards of known concentrations in the basal medium to create a standard curve.
-
HPLC Analysis:
-
Set up the HPLC method with the appropriate column, mobile phase, flow rate, and detector settings.
-
Inject the prepared standards and samples into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak corresponding to L-tyrosine in the chromatograms.
-
Generate a standard curve by plotting the peak area versus the concentration of the L-tyrosine standards.
-
Determine the concentration of L-tyrosine in the culture samples by interpolating their peak areas from the standard curve.
-
Visualizations
Caption: Experimental workflow for fed-batch CHO cell culture.
Caption: Uptake and metabolism of this compound in CHO cells.
Caption: Problem-solution-benefit relationship for this compound use.
References
- 1. cQrex® peptides for cell culture media [evonik.com]
- 2. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 3. Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. Eliminating tyrosine sequence variants in CHO cell lines producing recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cystine and tyrosine feed reduces oxidative and ER stress in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Alanyl-tyrosine in Perfusion Bioreactor Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of biopharmaceutical manufacturing is increasingly shifting towards intensified processes to enhance productivity and reduce costs. Perfusion bioreactor systems are at the forefront of this movement, enabling high-density cell cultures and continuous product harvesting. However, the high metabolic demand of these cultures necessitates the use of highly concentrated feed media. A significant challenge in formulating such media is the poor solubility of certain key amino acids at physiological pH, notably L-tyrosine.
L-alanyl-L-tyrosine (Ala-Tyr) is a chemically synthesized dipeptide that effectively overcomes this limitation. By providing a highly soluble and stable source of L-tyrosine, Ala-Tyr supplementation in perfusion media simplifies bioprocess operations, mitigates risks associated with alkaline feeds, and ensures a consistent supply of this critical amino acid to the cells. This leads to improved cell growth, viability, and recombinant protein production.[1][2]
These application notes provide a comprehensive overview of the use of Alanyl-tyrosine in perfusion bioreactor systems, including its mechanism of action, benefits, and detailed protocols for its implementation and evaluation.
Mechanism of Action and Cellular Metabolism
This compound is readily taken up by Chinese Hamster Ovary (CHO) cells and other mammalian cell lines.[3] Once inside the cell, intracellular peptidases efficiently cleave the dipeptide into its constituent amino acids, L-alanine and L-tyrosine.[3] These free amino acids then become available for their respective metabolic pathways, primarily protein synthesis.[3] This intracellular release mechanism ensures a sustained and controlled supply of tyrosine, which is crucial for maintaining high rates of recombinant protein production.
The sustained availability of intracellular tyrosine is critical for preventing the activation of stress-related signaling pathways. Tyrosine starvation has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and proliferation.[4][5] Inhibition of mTOR can lead to the induction of autophagy, a catabolic process that can ultimately result in cell death.[4][5] By ensuring a consistent intracellular supply of tyrosine, this compound supplementation helps to maintain mTOR activity and suppress autophagy, thereby promoting cell viability and productivity.
References
- 1. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Dissolving L-Alanyl-L-Tyrosine for Cell Culture
Introduction
L-tyrosine is an essential amino acid crucial for cellular metabolism and protein synthesis. However, its utility in biopharmaceutical production, particularly in chemically defined media for cell culture, is hampered by its very low solubility at neutral pH. This limitation can lead to precipitation in concentrated feed media, complicating process control and potentially compromising culture performance. L-alanyl-L-tyrosine, a dipeptide composed of L-alanine and L-tyrosine, overcomes this challenge by offering a highly soluble and stable source of L-tyrosine.[1][2][3] This dipeptide is readily taken up by cells and intracellularly cleaved, releasing L-tyrosine for metabolic use.[4] The use of L-alanyl-L-tyrosine in cell culture media ensures a consistent and sufficient supply of L-tyrosine, supporting robust cell growth and productivity, especially in high-density fed-batch and perfusion cultures.
Physicochemical Properties
L-alanyl-L-tyrosine is a white to off-white crystalline powder.[5][6] It is moderately soluble in water, with solubility increasing slightly with temperature.[5] Its solubility in aqueous solutions at neutral pH is significantly higher than that of free L-tyrosine. It is also easily soluble in dilute acidic or basic solutions.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for L-alanyl-L-tyrosine and its parent amino acid, L-tyrosine.
| Property | L-Alanyl-L-Tyrosine | L-Tyrosine |
| Molecular Weight | 252.27 g/mol [1][7] | 181.19 g/mol |
| Appearance | White crystalline powder[1][5][6] | White crystalline powder |
| Solubility in Water | Moderately soluble; up to 50 times more soluble than L-tyrosine at neutral pH.[2][5] | < 0.5 g/L at neutral pH[3][8] |
| Storage Conditions | -20°C, in a sealed container[1][9] | Room temperature |
Experimental Protocols
1. Preparation of a 100 mM L-Alanyl-L-Tyrosine Stock Solution
This protocol describes the preparation of a 100 mM stock solution of L-alanyl-L-tyrosine, which can be further diluted to the desired working concentration in cell culture medium.
Materials:
-
L-Alanyl-L-Tyrosine (MW: 252.27 g/mol )
-
High-purity water (e.g., cell culture grade, WFI)
-
Sterile conical tubes or bottles
-
Sterile 0.22 µm filter
-
Analytical balance
-
Magnetic stirrer and stir bar
-
pH meter (optional)
Procedure:
-
Weighing: Accurately weigh out 2.523 g of L-alanyl-L-tyrosine powder.
-
Dissolving: Add the powder to approximately 80 mL of high-purity water in a sterile container.
-
Mixing: Place a sterile magnetic stir bar in the container and stir the solution at room temperature until the powder is completely dissolved. Gentle warming (e.g., to 37°C) can be applied to aid dissolution.[5]
-
Volume Adjustment: Once fully dissolved, adjust the final volume to 100 mL with high-purity water.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.
-
Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.[1][9]
2. Supplementation of Cell Culture Medium
This protocol provides a general guideline for supplementing cell culture medium with the L-alanyl-L-tyrosine stock solution. The final concentration should be optimized for the specific cell line and culture conditions.
Materials:
-
Prepared sterile 100 mM L-alanyl-L-tyrosine stock solution
-
Basal cell culture medium
-
Cell culture flasks or bioreactors
Procedure:
-
Thawing: Thaw the required volume of the frozen L-alanyl-L-tyrosine stock solution at room temperature or in a 37°C water bath.
-
Dilution: Aseptically add the appropriate volume of the stock solution to the basal cell culture medium to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final L-alanyl-L-tyrosine concentration of 2 mM, add 2 mL of the 100 mM stock solution to 98 mL of the basal medium.
-
Mixing: Gently mix the supplemented medium to ensure homogeneity.
-
Usage: The supplemented medium is now ready for use in cell culture experiments.
Recommended Working Concentrations:
The optimal concentration of L-alanyl-L-tyrosine can vary depending on the cell line and process. For recombinant Chinese hamster ovary (rCHO) cells in fed-batch cultures, cumulative L-tyrosine concentrations ranging from 0.6 to 5.5 mM have been investigated.[10][11] It is recommended to start with a concentration in the low millimolar range (e.g., 1-2 mM) and optimize based on experimental results.
Diagrams
Experimental Workflow for L-Alanyl-L-Tyrosine Solution Preparation and Use
Caption: Workflow for preparing and using L-alanyl-L-tyrosine in cell culture.
Signaling Pathway: Intracellular Processing of L-Alanyl-L-Tyrosine
Caption: Uptake and intracellular cleavage of L-alanyl-L-tyrosine.
References
- 1. L-Alanyl-L-Tyrosine | Amino Acids for Cell Culture | Baishixing | ETW [etwinternational.com]
- 2. cQrex® peptides for cell culture media [evonik.com]
- 3. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 4. researchgate.net [researchgate.net]
- 5. L-Alanyl-L-Tyrosine Manufacturer 3061-88-9 [cds-bsx.com]
- 6. Best L-ALANYL-L-TYROSINE Manufacturer and Factory | Baishixing [bsxaminoacids.com]
- 7. L-Alanyl-L-tyrosine | C12H16N2O4 | CID 92946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 9. L-Alanyl-L-Tyrosine | Amino Acids for Cell Culture | Baishixing [aminoacids-en.com]
- 10. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of Alanyl-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanyl-tyrosine (Ala-Tyr) is a dipeptide composed of alanine (B10760859) and tyrosine. It is utilized in various biomedical research and pharmaceutical applications, including parenteral nutrition and as a precursor for targeted drug delivery. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, formulation development, and understanding its physiological roles. Mass spectrometry coupled with liquid chromatography (LC-MS) is a powerful analytical technique for the selective and quantitative analysis of this compound in complex biological matrices. This document provides detailed application notes and protocols for the mass spectrometry analysis of this compound.
I. Quantitative Analysis of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for the quantification of this compound.
Table 1: MRM Parameters for this compound Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 253.1 | 136.1 | 15 | 100 |
| This compound | 253.1 | 72.1 | 20 | 100 |
Note: Collision energy may require optimization depending on the mass spectrometer used.
Table 2: Typical Quantitative Performance Data for Dipeptide Analysis by LC-MS/MS
While a dedicated validation study with comprehensive quantitative data for this compound was not found in the public domain, the following table presents typical performance characteristics achievable for dipeptide analysis using LC-MS/MS, based on published methods for similar analytes. Researchers should perform method validation according to regulatory guidelines (e.g., FDA, EMA) to establish specific performance characteristics for their application.
| Parameter | Typical Performance Range |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Linearity (R²) | > 0.99 |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
II. Experimental Protocols
A. Sample Preparation
A simple protein precipitation protocol is often sufficient for the extraction of this compound from biological matrices like plasma or serum.
Materials:
-
Plasma or serum sample
-
Internal standard (IS) solution (e.g., isotopically labeled this compound)
-
Acetonitrile (B52724) (ACN), chilled to -20°C
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
B. Liquid Chromatography Method
A reversed-phase liquid chromatography (RPLC) method is suitable for the separation of this compound from endogenous interferences.
LC Parameters:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) % B 0.0 2 1.0 2 5.0 95 6.0 95 6.1 2 | 8.0 | 2 |
C. Mass Spectrometry Method
Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of peptides like this compound.
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
III. Diagrams and Visualizations
A. Experimental Workflow for this compound Quantification
Revolutionizing Biopharmaceutical Manufacturing: Applications and Protocols for Alanyl-Tyrosine Supplementation
For Immediate Release
Introduction
In the competitive landscape of biopharmaceutical manufacturing, optimizing cell culture processes to enhance productivity and ensure product quality is paramount. L-tyrosine, an essential amino acid for cellular growth and protein synthesis, presents a significant challenge due to its low solubility in neutral pH cell culture media. This limitation can lead to nutrient depletion, impacting cell viability and recombinant protein production. Alanyl-L-tyrosine (Ala-Tyr), a highly soluble dipeptide, has emerged as a superior alternative, ensuring a sustained supply of tyrosine to cells and thereby improving process robustness and efficiency. This document provides detailed application notes and protocols for the effective use of Alanyl-tyrosine in biopharmaceutical manufacturing.
Core Benefits of this compound Supplementation
The primary advantage of utilizing this compound lies in its significantly higher solubility compared to free L-tyrosine, which allows for the formulation of concentrated, neutral pH feed media. This eliminates the need for separate alkaline feeds for tyrosine, simplifying fed-batch strategies and reducing the risk of pH excursions in the bioreactor.[1] By providing a stable and readily available source of tyrosine, this compound supplementation contributes to:
-
Enhanced Cell Growth and Viability: A consistent supply of tyrosine supports robust cell proliferation and helps maintain high cell viability throughout the culture duration.
-
Increased Product Titer: By preventing tyrosine limitation, this compound supplementation can lead to a significant increase in the final product titer of monoclonal antibodies and other recombinant proteins.[2]
-
Improved Process Stability and Scalability: The use of a single, concentrated, neutral pH feed simplifies the manufacturing process, reduces operational complexity, and enhances process consistency, which is crucial for successful scale-up.
-
Maintenance of Product Quality: Ensuring adequate tyrosine levels is critical for preventing amino acid misincorporation and maintaining the correct primary sequence of the therapeutic protein.
Quantitative Impact on Cell Culture Performance
The supplementation of cell culture media with this compound has been shown to have a positive impact on key performance indicators in Chinese Hamster Ovary (CHO) cell cultures, a workhorse for monoclonal antibody production.
| Parameter | Control (L-Tyrosine) | This compound Supplementation | Fold Increase |
| Peak Viable Cell Density (x10⁶ cells/mL) | Data estimated from graphical representations in scientific literature. | Data estimated from graphical representations in scientific literature. | ~1.2 - 1.5 |
| Integrated Viable Cell Density (IVCD, x10⁹ cells·day/L) | Data estimated from graphical representations in scientific literature. | Data estimated from graphical representations in scientific literature. | ~1.3 - 1.6 |
| Final Monoclonal Antibody Titer (g/L) | Data estimated from graphical representations in scientific literature. | Data estimated from graphical representations in scientific literature. | ~1.5 - 2.0 |
| Specific Productivity (pcd) | Maintained or slightly increased. | Maintained or slightly increased. | ~1.0 - 1.2 |
Note: The data presented in this table is a synthesis of information derived from graphical representations in various scientific publications. Actual results may vary depending on the specific cell line, process parameters, and media formulation.
Experimental Protocols
Protocol 1: Fed-Batch Culture of CHO Cells for Monoclonal Antibody Production using this compound Supplementation
This protocol outlines a representative fed-batch process for a CHO cell line producing a monoclonal antibody, utilizing a concentrated feed medium containing this compound.
1. Materials:
- CHO cell line expressing the desired monoclonal antibody
- Chemically defined basal cell culture medium
- Concentrated, chemically defined feed medium containing this compound (in place of L-tyrosine) and other essential nutrients.
- Shake flasks or bioreactor
- Standard cell culture analytical equipment (e.g., cell counter, blood gas analyzer, osmometer)
- HPLC or other suitable method for amino acid analysis
2. Inoculum Expansion:
- Thaw a vial of the CHO cell line and expand the culture in shake flasks using the basal medium.
- Maintain cultures in a humidified incubator at 37°C with 5% CO₂ and appropriate agitation.
- Subculture cells every 2-3 days until the required cell number for bioreactor inoculation is achieved.
3. Bioreactor Setup and Inoculation:
- Prepare and sterilize the bioreactor containing the initial volume of basal medium.
- Calibrate pH, dissolved oxygen (DO), and temperature probes.
- Inoculate the bioreactor with the expanded CHO cell culture to a target seeding density (e.g., 0.5 x 10⁶ viable cells/mL).
- Maintain process parameters: pH 7.0 ± 0.2, DO at 40-60% of air saturation, temperature at 37°C (can be shifted to a lower temperature, e.g., 32°C, during the production phase).
4. Fed-Batch Strategy:
- Commence feeding with the concentrated this compound containing feed medium on day 3 of the culture, or when a key nutrient such as glucose or glutamine begins to deplete.
- A typical feeding strategy involves daily bolus additions of the feed medium, with the volume of the feed calculated to maintain target concentrations of key nutrients.
- Alternatively, a continuous feeding strategy can be employed.
- Monitor cell density, viability, and key metabolite concentrations daily to adjust the feeding strategy as needed.
5. Sampling and Analysis:
- Collect samples from the bioreactor daily for analysis of:
- Viable cell density and viability
- Glucose, lactate, glutamine, glutamate, and ammonia (B1221849) concentrations
- Osmolality
- Monoclonal antibody titer (e.g., by Protein A HPLC or ELISA)
- Periodically, analyze the concentration of amino acids, including this compound, in the culture supernatant to ensure nutrient levels are maintained.
6. Harvest:
- Harvest the culture when cell viability drops significantly (e.g., below 60%) or when the product titer plateaus.
- Clarify the harvest by centrifugation and/or filtration to remove cells and debris before downstream processing.
Protocol 2: Analysis of this compound Concentration in Cell Culture Media by HPLC
1. Principle: This method describes the quantification of this compound in cell culture supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
2. Sample Preparation:
- Collect a sample of the cell culture and centrifuge at 1000 x g for 5 minutes to pellet the cells.
- Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
- The filtered supernatant can be directly injected or diluted with mobile phase if the concentration is expected to be high.
3. HPLC Conditions:
- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient from 0% to 40% B over 20 minutes.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 275 nm (for the tyrosine chromophore)
- Injection Volume: 20 µL
4. Quantification:
- Prepare a standard curve using known concentrations of this compound in the basal cell culture medium.
- Integrate the peak area corresponding to this compound in the chromatograms of the standards and samples.
- Calculate the concentration of this compound in the samples by interpolating from the standard curve.
Signaling Pathways and Experimental Workflows
The utilization of this compound by cells involves its transport across the cell membrane followed by intracellular hydrolysis to release free alanine (B10760859) and tyrosine.
This compound Uptake and Metabolism
Caption: Cellular uptake and metabolism of this compound.
Experimental Workflow for Evaluating this compound
Caption: Workflow for evaluating this compound performance.
Conclusion
The use of this compound as a substitute for L-tyrosine in cell culture media for biopharmaceutical manufacturing offers significant advantages in terms of process simplification, robustness, and productivity. By overcoming the solubility limitations of free tyrosine, this compound ensures a consistent and adequate supply of this critical amino acid, leading to improved cell culture performance and higher product yields. The protocols and data presented herein provide a valuable resource for researchers, scientists, and drug development professionals seeking to optimize their biopharmaceutical manufacturing processes.
References
Troubleshooting & Optimization
Preventing Alanyl-tyrosine precipitation in concentrated feed media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing L-alanyl-L-tyrosine (Ala-Tyr) precipitation in concentrated cell culture feed media.
Frequently Asked Questions (FAQs)
Q1: Why is L-alanyl-L-tyrosine used in cell culture media instead of L-tyrosine?
A1: L-tyrosine, an essential amino acid for protein synthesis and cellular metabolism, has very low solubility (less than 0.5 g/L) in water at a neutral pH.[1][2] This limitation makes it challenging to prepare highly concentrated feed media required for modern fed-batch and perfusion cultures.[1][3] L-alanyl-L-tyrosine is a dipeptide that is significantly more soluble and stable, serving as an efficient delivery vehicle for tyrosine to the cells.[4][5] Using this dipeptide avoids the need for separate alkaline feeds, which can complicate processes and risk pH spikes in the bioreactor.[1][6]
Q2: What are the primary causes of Alanyl-tyrosine precipitation in my feed media?
A2: Precipitation of Ala-Tyr can be triggered by several factors, often acting in combination:
-
High Concentration: Exceeding the solubility limit of the dipeptide in the specific media formulation is a primary cause.[7]
-
pH Shifts: Ala-Tyr, like its constituent amino acids, has a solubility that is dependent on pH. Deviations from the optimal pH range of the media can significantly decrease its solubility.[7][8][9]
-
Temperature Fluctuations: Temperature shifts, such as repeated freeze-thaw cycles or moving media from cold storage to a 37°C incubator, can promote precipitation.[8][10] Storing L-alanyl-L-tyrosine at a stable -20°C is recommended to maintain its quality.[5]
-
Interactions with Other Media Components: High concentrations of salts or other components in the feed media can interact with Ala-Tyr, reducing its solubility through salting-out effects or the formation of insoluble complexes.[10]
Q3: Can I mistake other issues for this compound precipitation?
A3: Yes, turbidity in cell culture media can sometimes be mistaken for dipeptide precipitation. It's crucial to rule out other common causes, such as:
-
Bacterial, Fungal, or Yeast Contamination: Microbial growth can cause the media to become cloudy.[10][11] This can typically be identified by microscopic examination.[11]
-
Precipitation of Other Salts: Calcium salts, for instance, are prone to precipitating, especially when media components are added in the wrong order during preparation.[11]
-
Mycoplasma Contamination: This type of contamination is not visible under a standard microscope but can affect cell health and media appearance over time.[11]
Troubleshooting Guide for Precipitation
If you are experiencing precipitation in your concentrated feed media, follow these steps to diagnose and resolve the issue.
Quantitative Data Summary
The solubility of tyrosine and its dipeptide derivatives is highly dependent on pH and the specific formulation. The tables below summarize key quantitative data for reference.
Table 1: Solubility of L-Tyrosine and Derivatives
| Compound | Condition | Solubility |
| L-Tyrosine | Water at neutral pH (25°C) | ~0.45 g/L[12] |
| L-Tyrosine | 1 M HCl (with heating) | ~100 g/L[13] |
| L-Tyrosine | pH 10 | ~3.8 g/L[13][14] |
| Glycyl-L-tyrosine (Gly-Tyr) | Neutral pH | Up to 50x higher than L-Tyrosine[1][4] |
| L-alanyl-L-tyrosine (Ala-Tyr) | Neutral pH | Significantly higher than L-Tyrosine[4] |
| Phospho-L-tyrosine disodium (B8443419) salt | Concentrated Feed Media | ~70 g/L |
Table 2: Factors Influencing Peptide Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | High temperatures accelerate degradation.[8][9] | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][8] |
| pH | Extreme pH can cause hydrolysis and degradation.[8][9] | Maintain media within the optimal pH range (typically 6.0-8.0). |
| Oxidation | Can modify sensitive amino acid residues. | Use nitrogen-purged vials and consider antioxidants for long-term storage. |
| Concentration | High concentrations increase the risk of aggregation.[7] | Determine the empirical solubility limit in your specific media. |
Experimental Protocols
Protocol 1: Determining Maximum Solubility of this compound in a Specific Medium
This protocol helps determine the practical solubility limit of Ala-Tyr in your unique concentrated feed medium to prevent precipitation issues.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of L-alanyl-L-tyrosine (e.g., 100 g/L) in sterile, deionized water. Gentle warming and vortexing may be required to fully dissolve the dipeptide.
-
Media Preparation: Pre-warm your specific concentrated feed medium to 37°C.
-
Serial Dilution: Create a range of Ala-Tyr concentrations in the target medium. For example, prepare samples with final concentrations from 5 g/L to 50 g/L in 5 g/L increments.
-
Example: To make a 1 mL sample at 20 g/L, add 200 µL of the 100 g/L stock to 800 µL of pre-warmed medium.
-
-
Incubation: Incubate all samples at 37°C for a minimum of 2 hours, simulating the conditions of use.
-
Analysis:
-
Visually inspect each sample against a dark background for any signs of turbidity, haziness, or visible particles.
-
For a more sensitive assessment, take a small aliquot from each tube and examine it under a light microscope (100x or 200x magnification) to look for crystalline structures.
-
Prevention Strategies
The most robust strategy for preventing precipitation is to use a highly soluble dipeptide derivative of tyrosine.
By understanding the physicochemical properties of L-alanyl-L-tyrosine and implementing the troubleshooting and validation protocols outlined above, researchers can effectively prevent precipitation, ensuring the stability and consistency of their concentrated feed media for optimal cell culture performance.
References
- 1. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 2. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing The Solubility Of L-Tyrosine In Cell Culture Media Applications [bioprocessonline.com]
- 4. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 5. L-Alanyl-L-Tyrosine | Amino Acids for Cell Culture | Baishixing [aminoacids-en.com]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pepamino.com [pepamino.com]
- 9. peptidesuk.com [peptidesuk.com]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 12. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. organic chemistry - The Solubility of Tyrosine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. echemi.com [echemi.com]
Technical Support Center: Optimizing Alanyl-Tyrosine Concentration for Improved Cell Growth
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing L-Alanyl-L-Tyrosine concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I use L-Alanyl-L-Tyrosine instead of free L-Tyrosine in my cell culture medium?
A1: L-Alanyl-L-Tyrosine, a dipeptide of L-Alanine and L-Tyrosine, offers significant advantages over free L-Tyrosine, primarily due to its enhanced solubility and stability in neutral pH solutions.[1][2][3][4][5] Free L-Tyrosine has very low solubility at neutral pH (less than 0.5 g/L), which can limit its availability to cells and complicate the preparation of concentrated feed media.[2][4][6] To overcome this, L-Tyrosine is often dissolved in solutions with extreme pH, which can introduce risks such as pH spikes in the bioreactor and salt imbalances.[1][4] L-Alanyl-L-Tyrosine is up to 50 times more soluble than L-Tyrosine at a neutral pH, allowing for the formulation of highly concentrated, pH-neutral feed media.[1][2][5] This simplifies the feeding strategy, reduces the risk of precipitation, and ensures a consistent supply of tyrosine to the cells.[7][8]
Q2: How is L-Alanyl-L-Tyrosine utilized by cells?
A2: Cells can efficiently take up L-Alanyl-L-Tyrosine.[1][2] Studies have shown that dipeptides like L-Alanyl-L-Tyrosine are imported into the cells and then cleaved by intracellular peptidases into their constituent amino acids, L-Alanine and L-Tyrosine.[7][9][10][11] These free amino acids then become available for cellular metabolism and protein synthesis.[7][11]
Q3: Can L-Alanyl-L-Tyrosine completely replace free L-Tyrosine in my cell culture medium?
A3: Yes, due to its efficient uptake and metabolism by cells, L-Alanyl-L-Tyrosine can fully replace free L-Tyrosine in cell culture media formulations.[1][2]
Q4: What is a typical starting concentration for L-Alanyl-L-Tyrosine in a cell culture medium?
A4: The optimal concentration of L-Alanyl-L-Tyrosine is cell line and process-dependent. However, a common starting point is to replace the molar equivalent of the L-Tyrosine concentration in your current medium formulation. For optimization experiments, a concentration range should be tested. For example, in a study with a similar dipeptide, glycyl-L-tyrosine, concentrations ranging from 0.125x to 2.0x of the standard tyrosine concentration were evaluated.[12][13]
Q5: Are there any known toxic effects of high L-Alanyl-L-Tyrosine concentrations?
A5: While L-Alanyl-L-Tyrosine itself is generally considered non-toxic at typical cell culture concentrations, high levels of its constituent amino acid, L-Tyrosine, can have detrimental effects.[14] Studies have shown that excessive tyrosine can lead to neurotoxicity in animal models and may induce DNA damage.[15][16] Therefore, it is crucial to determine the optimal concentration for your specific cell line to avoid potential cytotoxicity associated with excessive tyrosine accumulation. One study on B16-F10 mouse melanoma cells showed no toxic effects of L-Alanyl-L-Tyrosine in the concentration range of 100-800 µmol·L-1.[14]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in media after adding L-Alanyl-L-Tyrosine. | - Incorrect pH: Although highly soluble at neutral pH, extreme pH shifts could affect solubility. - High concentration of other components: Interactions with other media components might lead to co-precipitation.[6] | - Ensure the final pH of the medium is within the physiological range (typically 7.0-7.4). - Prepare a concentrated stock solution of L-Alanyl-L-Tyrosine in a balanced salt solution or water and add it to the final medium formulation. - Observe the stability of the medium over time at the intended storage and incubation temperatures. |
| Poor cell growth or viability after switching to L-Alanyl-L-Tyrosine. | - Suboptimal concentration: The concentration of L-Alanyl-L-Tyrosine may not be optimal for your specific cell line. - Slower initial adaptation: Cells may require a brief period to adapt to the utilization of the dipeptide. - Toxicity from high concentration: An excessively high concentration may lead to intracellular accumulation of tyrosine to toxic levels.[15] | - Perform a dose-response experiment to determine the optimal L-Alanyl-L-Tyrosine concentration for your cell line. - Sequentially adapt cells to the new medium formulation over several passages.[17] - Analyze spent media for residual tyrosine and alanine (B10760859) to understand the uptake and utilization rates. |
| Decreased protein production or quality. | - Tyrosine limitation: Insufficient L-Alanyl-L-Tyrosine may lead to tyrosine depletion, which is crucial for protein synthesis and can affect product quality.[18] - Metabolic burden: High concentrations could potentially alter cellular metabolism in a way that impacts protein production. | - Increase the L-Alanyl-L-Tyrosine concentration in your feed strategy. - Monitor viable cell density, specific productivity (qp), and critical quality attributes (CQAs) of the recombinant protein.[18] - A study on a similar dipeptide, glycyl-L-tyrosine, found that a 0.5x concentration synergistically alleviated metabolic bottlenecks and enhanced IgG titer and productivity in CHO cells.[12][13] |
| Unexpected changes in cellular metabolism (e.g., lactate (B86563) or ammonia (B1221849) levels). | - Alteration in amino acid metabolism: The introduction of L-Alanyl-L-Tyrosine can influence the overall amino acid metabolic flux. The alanine component can also contribute to metabolic pathways.[19] | - Monitor key metabolites like glucose, lactate, glutamine, and ammonia. - Consider adjusting the concentrations of other amino acids, like asparagine and glutamine, which can also impact ammonia production.[13] |
Quantitative Data
Table 1: Solubility of L-Tyrosine vs. L-Alanyl-L-Tyrosine
| Compound | Solubility at Neutral pH | Reference |
| L-Tyrosine | < 0.5 g/L | [2][4] |
| L-Alanyl-L-Tyrosine | Up to 50 times higher than L-Tyrosine | [1][2][5] |
Table 2: Example Concentration Range for Optimization Studies (based on a Glycyl-L-Tyrosine study)
| Relative Concentration | Description | Potential Impact on CHO Cells | Reference |
| 0.125x | Low concentration | May lead to tyrosine limitation. | [12][13] |
| 0.25x | Sub-optimal concentration | - | [12][13] |
| 0.5x | Optimal concentration | Synergistically alleviated metabolic bottleneck, resulting in enhanced IgG titer and productivity. | [12][13] |
| 1.0x | Standard concentration | - | [12][13] |
| 2.0x | High concentration | May lead to residual amino acids in the culture medium. | [12][20] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of L-Alanyl-L-Tyrosine
-
Cell Seeding: Seed the desired cell line (e.g., CHO cells) in multiple parallel cultures (e.g., shake flasks or multi-well plates) at a density of 3 x 10^5 cells/mL in your basal medium.
-
Preparation of Feed Media: Prepare separate feed media containing different concentrations of L-Alanyl-L-Tyrosine. The concentrations can be based on molar equivalents to your standard L-Tyrosine concentration (e.g., 0.25x, 0.5x, 1x, 1.5x, 2x).
-
Fed-Batch Culture: Culture the cells for a typical production duration (e.g., 14 days).[12] Apply your standard feeding strategy using the prepared feed media with varying L-Alanyl-L-Tyrosine concentrations.
-
Monitoring and Sampling: At regular intervals (e.g., daily or every other day), measure:
-
Viable Cell Density (VCD) and viability.
-
Concentrations of key metabolites (glucose, lactate, glutamine, ammonia).
-
Product titer (e.g., monoclonal antibody concentration).
-
-
Data Analysis: Plot the growth curves, viability profiles, and product titers for each concentration. Determine the L-Alanyl-L-Tyrosine concentration that results in the best overall cell growth, viability, and productivity.
-
Quality Analysis: Analyze the quality of the final product (e.g., aggregation, charge variants) for the optimal and a few other concentrations to ensure there are no negative impacts.
Protocol 2: Cell Viability Assay (e.g., Trypan Blue Exclusion)
-
Sample Collection: Collect a representative sample from the cell culture vessel.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Incubation: Incubate the mixture for 1-2 minutes at room temperature.
-
Counting: Load the stained cell suspension into a hemocytometer or an automated cell counter.
-
Calculation: Count the number of viable (unstained) and non-viable (blue-stained) cells. Calculate the viable cell density and the percentage of viability.
Visualizations
Caption: Cellular uptake and metabolism of L-Alanyl-L-Tyrosine.
References
- 1. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. L-Alanyl-L-Tyrosine | Amino Acids for Cell Culture | Baishixing | ETW [etwinternational.com]
- 4. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 5. cQrex® peptides for cell culture media [evonik.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. cellculturedish.com [cellculturedish.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating dipeptide utilization and metabolism by CHO cells for improved cell culture performance - American Chemical Society [acs.digitellinc.com]
- 11. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis, Characterization, and Bioactivity of L-Alanyl-L-tyrosine in Promoting Melanin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental evidence of tyrosine neurotoxicity: focus on mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cellculturedish.com [cellculturedish.com]
- 20. researchgate.net [researchgate.net]
Alanyl-Tyrosine in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of alanyl-tyrosine in cell culture media. This resource addresses common issues related to the degradation of this compound and its constituent amino acid, L-tyrosine, to ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: Why is L-alanyl-L-tyrosine used in cell culture media instead of L-tyrosine?
A1: L-alanyl-L-tyrosine is primarily used to overcome the poor solubility of free L-tyrosine in cell culture media at neutral pH. L-tyrosine is a critical amino acid for cellular metabolism and protein synthesis, but its low solubility can lead to precipitation and inconsistent nutrient availability. The dipeptide L-alanyl-L-tyrosine is significantly more soluble, ensuring a stable and readily available source of tyrosine for the cells. Chinese Hamster Ovary (CHO) cells, for example, can take up the dipeptide and intracellularly cleave it to release L-alanine and L-tyrosine.[1]
Q2: What are the primary degradation pathways of this compound and tyrosine in cell culture?
A2: L-alanyl-L-tyrosine itself is relatively stable in solution. The primary concern is the degradation of the L-tyrosine molecule after it is released from the dipeptide. The degradation of L-tyrosine can occur through two main routes:
-
Enzymatic Degradation: In vivo, tyrosine is catabolized by a series of enzymatic reactions initiated by tyrosine aminotransferase. This pathway ultimately converts tyrosine into fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle.
-
Non-Enzymatic Degradation (Oxidation): In the cell culture environment, L-tyrosine is susceptible to non-enzymatic oxidation, especially in the presence of light, oxygen, and certain metal ions. This can lead to the formation of several degradation products, including dityrosine (B1219331) (a cross-linked dimer of tyrosine), 3,4-dihydroxy-L-phenylalanine (L-DOPA), and various quinone-like structures.[2][3] The formation of these products can sometimes be observed as a discoloration (yellowing or browning) of the culture medium.
Q3: What are the potential impacts of this compound and tyrosine degradation products on my cell cultures?
A3: The degradation of tyrosine can have several negative consequences for cell cultures:
-
Reduced Nutrient Availability: Degradation reduces the concentration of available L-tyrosine, which can become a limiting factor for cell growth and protein production. Tyrosine depletion has been shown to induce autophagic cell death in CHO cells.[3]
-
Formation of Cytotoxic Byproducts: Some tyrosine oxidation products can be cytotoxic. For example, the autoxidation of L-DOPA can generate reactive oxygen species (ROS) such as hydrogen peroxide and quinones, which can induce oxidative stress and damage cells.[4]
-
Alteration of Cellular Signaling: Dityrosine has been shown to impair glucose homeostasis in pancreatic β-cells by disrupting thyroid hormone signaling. While the direct impact on CHO cells is less studied, it highlights the potential for these byproducts to interfere with normal cellular processes.
-
Impact on Recombinant Protein Quality: Oxidative damage to amino acids can lead to modifications in the expressed recombinant protein, potentially affecting its structure, function, and stability.[2]
Q4: How can I monitor the stability of this compound and the concentration of tyrosine in my cell culture medium?
A4: The concentration of this compound and tyrosine in cell culture media can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the dipeptide and its constituent amino acids. For a more detailed analysis of degradation products like dityrosine, LC-MS/MS is the preferred method due to its high sensitivity and specificity.
Troubleshooting Guides
Issue 1: Discoloration (Yellowing/Browning) of Cell Culture Medium
| Potential Cause | Recommended Action |
| Photo-oxidation of Tyrosine | Protect the cell culture medium and the cell cultures from light. Use amber bottles for media storage and minimize exposure of flasks or plates to ambient light. |
| Oxidation by Metal Ions | Use high-purity water and media components to minimize trace metal contamination. If preparing custom media, consider the source and concentration of metal supplements. |
| High pH | Ensure the pH of the medium is within the optimal range for your cell line. High pH can accelerate the oxidation of phenolic compounds like tyrosine. |
Issue 2: Precipitation in Cell Culture Medium
| Potential Cause | Recommended Action |
| Poor Solubility of L-Tyrosine | If not using a dipeptide, precipitation of free L-tyrosine is common. Switch to a more soluble source like L-alanyl-L-tyrosine. |
| Interaction with other Media Components | Peptides can sometimes interact with other components in the medium, especially in serum-containing media. If precipitation is observed, try dissolving the dipeptide in a small volume of basal medium first to check for compatibility. |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles of media and supplements. Thaw frozen media slowly at 2-8°C or in a 37°C water bath with gentle agitation. |
Issue 3: Decreased Cell Viability or Productivity
| Potential Cause | Recommended Action |
| Tyrosine Depletion | Ensure adequate supplementation of L-alanyl-L-tyrosine in your feeding strategy, especially in high-density or long-term cultures. Monitor tyrosine levels in spent media if possible. |
| Accumulation of Toxic Degradation Products | Minimize the degradation of tyrosine by protecting cultures from light and ensuring proper media storage. If toxicity is suspected, consider media exchange or perfusion to remove accumulated byproducts. |
| Oxidative Stress | Supplement the culture medium with antioxidants if your cells are sensitive to oxidative stress. |
Experimental Protocols
Protocol: Quantification of this compound and Dityrosine by LC-MS/MS
This protocol provides a general framework for the analysis of this compound and dityrosine in cell culture supernatant.
1. Sample Preparation: a. Collect cell culture supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris. b. Perform a protein precipitation step by adding a 3:1 volume of cold methanol (B129727) to the supernatant. c. Incubate at -20°C for 20 minutes, then centrifuge at 14,000 x g for 10 minutes. d. Collect the supernatant and dry it under a vacuum. e. Reconstitute the dried sample in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis: a. Chromatography: Use a C18 reversed-phase column with a gradient elution.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile. b. Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
- Define specific precursor-to-product ion transitions for this compound and dityrosine.
3. Quantification: a. Prepare a standard curve using known concentrations of this compound and dityrosine. b. Spike samples with a known concentration of a stable isotope-labeled internal standard for accurate quantification.
Visualizations
Caption: Overview of this compound uptake and subsequent tyrosine degradation pathways.
Caption: A logical workflow for troubleshooting common issues related to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Alanyl-Tyrosine Supplementation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the successful implementation of Alanyl-L-Tyrosine (Ala-Tyr) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why should I use Alanyl-L-Tyrosine instead of L-Tyrosine in my experiments?
A1: L-Tyrosine has very low solubility in aqueous solutions at a neutral pH (less than 0.5 g/L), which can be a significant limiting factor in preparing concentrated stock solutions for cell culture media and other experimental buffers.[1][2] Alanyl-L-Tyrosine, a dipeptide of L-Alanine and L-Tyrosine, offers significantly higher solubility, up to 50 times that of L-Tyrosine, at a neutral pH.[1] This allows for the preparation of highly concentrated, pH-neutral stock solutions, simplifying media formulation and reducing the risk of precipitation.[2][3][4] Once taken up by cells, it is efficiently hydrolyzed to release L-Alanine and L-Tyrosine.[5][6][7]
Q2: How is Alanyl-L-Tyrosine taken up and metabolized by cells?
A2: Alanyl-L-Tyrosine is taken up by cells, such as Chinese Hamster Ovary (CHO) cells, and then intracellularly cleaved by peptidases into its constituent amino acids, L-Alanine and L-Tyrosine.[5][6] These free amino acids then enter the cell's metabolic pathways. L-Tyrosine is a precursor for the synthesis of proteins and other critical molecules like neurotransmitters (dopamine, norepinephrine, epinephrine) and thyroid hormones.[8][9]
Q3: What is the typical concentration range for Alanyl-L-Tyrosine supplementation?
A3: The optimal concentration of Alanyl-L-Tyrosine can vary depending on the cell line and experimental conditions. However, studies have reported using concentrations in the range of 0.5 mM to 5.5 mM in fed-batch cultures of CHO cells.[6][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Q4: How should I store Alanyl-L-Tyrosine powder and stock solutions?
A4: Alanyl-L-Tyrosine powder should be stored in a cool, dry place. Stock solutions should be sterile-filtered and can be stored at 4°C for short-term use (up to 60 days for some amino acid solutions) or aliquoted and frozen at -20°C for long-term storage.[11] It is crucial to minimize freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in stock solution or media | - pH of the solution: Alanyl-L-Tyrosine stability is pH-dependent, with increased hydrolysis in acidic or alkaline conditions.[12] - High concentration: Exceeding the solubility limit in a particular buffer or medium. - Interaction with other components: Potential for interaction with other media components leading to precipitation. | - Ensure the final pH of the stock solution and media is near neutral.[12] - Prepare a fresh stock solution at a slightly lower concentration. - Test the solubility of Alanyl-L-Tyrosine in a small volume of your specific basal medium before preparing a large batch. |
| Unexpected changes in cell growth or viability | - Suboptimal concentration: The concentration of Alanyl-L-Tyrosine may be too high or too low for your specific cell line. - Metabolic burden: High concentrations of the dipeptide could potentially alter cellular metabolism in unexpected ways.[6] - Release of byproducts: Hydrolysis of the dipeptide releases both L-Alanine and L-Tyrosine, which could have independent effects on cell metabolism. | - Perform a titration experiment to determine the optimal concentration for your cell line. - Monitor key metabolic indicators such as glucose consumption and lactate (B86563) production. - Consider the metabolic impact of both L-Alanine and L-Tyrosine when interpreting results. |
| Inconsistent experimental results | - Instability of stock solution: Degradation of Alanyl-L-Tyrosine over time due to improper storage (temperature, light exposure).[12] - Inaccurate quantification: Errors in weighing the powder or in the analytical method used to measure its concentration. | - Prepare fresh stock solutions regularly and store them properly.[11][12] - Use a calibrated analytical balance and validate your quantification method. |
| Difficulty quantifying Alanyl-L-Tyrosine concentration | - Lack of a specific analytical standard: Difficulty in distinguishing the dipeptide from its constituent amino acids. - Complex sample matrix: Interference from other components in the cell culture medium. | - Use a validated HPLC method with appropriate standards for both the dipeptide and its free amino acids.[13][14][15] - Employ a sample preparation method, such as protein precipitation, to clean up the sample before analysis.[16] |
Quantitative Data Summary
Table 1: Solubility Comparison
| Compound | Solubility in Water at Neutral pH |
| L-Tyrosine | < 0.5 g/L[1][2] |
| Alanyl-L-Tyrosine | Up to 50 times higher than L-Tyrosine[1] |
Table 2: Physicochemical Properties of Alanyl-L-Tyrosine
| Property | Value |
| Molecular Formula | C12H16N2O4[17] |
| Molecular Weight | 252.27 g/mol [17] |
| Appearance | White crystalline powder |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Alanyl-L-Tyrosine Stock Solution
Materials:
-
Alanyl-L-Tyrosine powder (MW: 252.27 g/mol )
-
High-purity water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes (50 mL)
-
0.22 µm sterile filter
-
Calibrated analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh out 1.261 g of Alanyl-L-Tyrosine powder using a calibrated analytical balance.
-
Transfer the powder to a 50 mL sterile conical tube.
-
Add approximately 40 mL of high-purity water to the tube.
-
Place a sterile magnetic stir bar in the tube and place it on a magnetic stirrer at room temperature.
-
Stir until the powder is completely dissolved. The solution should be clear.
-
Bring the final volume to 50 mL with high-purity water.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Quantification of Alanyl-L-Tyrosine in Cell Culture Supernatant by HPLC
Objective: To determine the concentration of Alanyl-L-Tyrosine in spent cell culture media.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA
-
Alanyl-L-Tyrosine standard of known concentration
-
L-Alanine and L-Tyrosine standards
-
Acetonitrile for protein precipitation
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: a. Collect cell culture supernatant by centrifuging the cell suspension to pellet the cells. b. To 100 µL of supernatant in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile to precipitate proteins.[16] c. Vortex the mixture and incubate on ice for 10 minutes. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. e. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis: a. Equilibrate the C18 column with the initial mobile phase conditions. b. Inject the prepared sample onto the column. c. Run a gradient elution to separate Alanyl-L-Tyrosine from other media components and its constituent amino acids. A typical gradient might be a linear increase in Mobile Phase B. d. Detect the analytes using a UV detector at a wavelength of 210-220 nm (for the peptide bond) and/or 274 nm (for the tyrosine aromatic ring). e. Create a standard curve by injecting known concentrations of the Alanyl-L-Tyrosine standard. f. Quantify the Alanyl-L-Tyrosine concentration in the samples by comparing their peak areas to the standard curve.
Visualizations
Caption: Cellular uptake and metabolism of Alanyl-L-Tyrosine.
Caption: Logical workflow for troubleshooting Alanyl-L-Tyrosine supplementation issues.
References
- 1. cQrex® peptides for cell culture media [evonik.com]
- 2. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 3. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 4. Enhancing Biopharmaceutical Production: The Impact of Chemically Defined Peptides on Biopharma Upstream Process Efficiency and Cost - Evonik Industries [healthcare.evonik.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-alanyl-L-tyrosine as a tyrosine source during total parenteral nutrition. Infusion at 0.5 and 2 mmoles/kg/day in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 9. examine.com [examine.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. L-Alanyl-L-Tyrosine Raw Material Price,Stability in Pharmaceutical Preparations [cds-bsx.com]
- 13. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. helixchrom.com [helixchrom.com]
- 16. lcms.cz [lcms.cz]
- 17. L-Alanyl-L-tyrosine | C12H16N2O4 | CID 92946 - PubChem [pubchem.ncbi.nlm.nih.gov]
Impact of Alanyl-tyrosine quality on cell culture performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing alanyl-tyrosine in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is L-Tyrosine a problematic component in cell culture media?
L-Tyrosine is an essential amino acid for cellular metabolism and protein synthesis. However, it has very low solubility (less than 0.5 g/L) in water at a neutral pH.[1][2] This poor solubility makes it challenging to prepare highly concentrated stock solutions and feeds for fed-batch and perfusion cultures without resorting to extreme pH levels, which can introduce process variability and risk.[2][3]
Q2: What is L-Alanyl-L-Tyrosine and how does it address the solubility issue?
L-Alanyl-L-Tyrosine is a dipeptide composed of L-Alanine and L-Tyrosine.[4] It is a highly soluble and stable form for delivering L-Tyrosine to cells in culture.[4][5] Dipeptides like L-Alanyl-L-Tyrosine and Glycyl-L-Tyrosine can be up to 50 times more soluble than free L-Tyrosine at a neutral pH.[1][2] This allows for the formulation of concentrated, pH-neutral feeds, simplifying the cell culture process and reducing the risk of pH spikes and precipitation.[3][6]
Q3: How do cells utilize L-Alanyl-L-Tyrosine?
Cells readily take up dipeptides like L-Alanyl-L-Tyrosine from the culture medium through cellular transporters.[5] Once inside the cell, intracellular enzymes called peptidases cleave the dipeptide bond, releasing free L-Alanine and L-Tyrosine, which then become available for the cell's metabolic and protein synthesis needs.[5][7]
Q4: What are the expected impacts of substituting L-Tyrosine with L-Alanyl-L-Tyrosine on cell culture performance?
Substituting or supplementing with L-Alanyl-L-Tyrosine can lead to several positive outcomes, including:
-
Improved Cell Growth and Viability: By providing a consistent and readily available source of tyrosine, dipeptide supplementation can support robust cell growth and maintain high viability.[8]
-
Enhanced Protein Production: A sufficient supply of tyrosine is crucial for monoclonal antibody (mAb) production.[8][9] Using L-Alanyl-L-Tyrosine can lead to increased specific productivity and higher antibody titers.[5][6]
-
Process Simplification: The high solubility of L-Alanyl-L-Tyrosine at neutral pH eliminates the need for separate alkaline feeds, streamlining the feeding process and reducing operational complexity.[3][10]
Q5: Can the quality of L-Alanyl-L-Tyrosine impact my experiments?
Yes, the quality of L-Alanyl-L-Tyrosine is critical. High-purity, chemically defined dipeptides ensure consistency and minimize batch-to-batch variability in cell culture performance.[10] Impurities or degradation products could negatively affect cell health and productivity. It is recommended to use high-quality, cell culture-grade L-Alanyl-L-Tyrosine and store it under the recommended conditions, typically at –20 °C in a sealed container.[4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitation in media after adding L-Alanyl-L-Tyrosine solution. | 1. Incorrect solvent or pH: Although highly soluble, extreme conditions can still cause issues. 2. Interaction with other media components: High concentrations of certain salts or other supplements might lead to precipitation.[11] 3. Low-quality dipeptide: Impurities in the L-Alanyl-L-Tyrosine could be precipitating. | 1. Ensure L-Alanyl-L-Tyrosine is dissolved in a compatible, pH-neutral buffer or water before adding to the media. 2. Prepare a more dilute stock solution and add it to the media more slowly while mixing. 3. Test for interactions by adding the dipeptide to a small volume of basal media first. 4. Source L-Alanyl-L-Tyrosine from a reputable supplier and verify its purity.[4] |
| Suboptimal cell growth or productivity despite supplementation. | 1. Insufficient dipeptide concentration: The amount of L-Alanyl-L-Tyrosine may not be sufficient to meet the metabolic demands of the cells, especially in high-density cultures.[8][9] 2. Cell line-specific uptake kinetics: Different cell lines may have varying efficiencies in taking up and metabolizing specific dipeptides.[1] 3. Degradation of the dipeptide: Improper storage or handling could lead to the degradation of L-Alanyl-L-Tyrosine. | 1. Perform a dose-response experiment to determine the optimal concentration of L-Alanyl-L-Tyrosine for your specific cell line and process. 2. Monitor the concentration of the dipeptide and free amino acids in the spent media to understand its consumption rate. 3. Consider testing other tyrosine-containing dipeptides, such as Glycyl-L-Tyrosine, which may have different uptake kinetics.[5] 4. Ensure proper storage of the L-Alanyl-L-Tyrosine stock solution and powder according to the manufacturer's instructions.[4] |
| Decreased monoclonal antibody (mAb) quality attributes. | Tyrosine limitation: A scarcity of tyrosine can lead to a reduction in the specific antibody production rate and alterations in critical quality attributes, such as an increase in lysine (B10760008) variants.[9] | 1. Ensure a sufficient and consistent supply of tyrosine by optimizing the L-Alanyl-L-Tyrosine feeding strategy. 2. Monitor the tyrosine concentration in the culture supernatant throughout the process to avoid depletion.[3] 3. Analyze the quality attributes of the produced mAb to correlate with tyrosine availability. |
Data Summary
Table 1: Solubility Comparison of L-Tyrosine and Tyrosine Dipeptides
| Compound | Solubility in Water at Neutral pH | Reference |
| L-Tyrosine | < 0.5 g/L | [1][2] |
| L-Alanyl-L-Tyrosine (AY) | Up to 50x higher than L-Tyrosine | [1][12] |
| Glycyl-L-Tyrosine (GY) | Up to 50x higher than L-Tyrosine | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated L-Alanyl-L-Tyrosine Stock Solution
-
Objective: To prepare a sterile, pH-neutral, concentrated stock solution of L-Alanyl-L-Tyrosine for addition to cell culture media.
-
Materials:
-
High-purity, cell culture-grade L-Alanyl-L-Tyrosine powder (e.g., cQrex® AY).[5]
-
Sterile, cell culture-grade water or a suitable buffer (e.g., PBS).
-
Sterile conical tubes or bottles.
-
Sterile 0.22 µm syringe filter.
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of L-Alanyl-L-Tyrosine powder.
-
Add the powder to a sterile container.
-
Add the appropriate volume of sterile water or buffer to achieve the desired final concentration.
-
Mix gently by swirling or vortexing until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a final sterile container.
-
Label the container with the compound name, concentration, and date of preparation.
-
Store the stock solution at the recommended temperature (typically 2-8°C for short-term and -20°C for long-term storage).
-
Protocol 2: Monitoring Dipeptide and Amino Acid Concentrations in Cell Culture Supernatant
-
Objective: To quantify the concentration of L-Alanyl-L-Tyrosine and free amino acids in spent cell culture media to understand consumption rates.
-
Materials:
-
Cell culture supernatant samples collected at various time points.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.[13]
-
Appropriate analytical column (e.g., reversed-phase or mixed-mode).[14]
-
Mobile phases and standards for L-Alanyl-L-Tyrosine, L-Alanine, and L-Tyrosine.
-
-
Procedure:
-
Collect cell culture samples at regular intervals and centrifuge to pellet the cells.
-
Carefully collect the supernatant and store it at -80°C until analysis.
-
Prepare a standard curve for each analyte (L-Alanyl-L-Tyrosine, L-Alanine, L-Tyrosine) at known concentrations.
-
Thaw the supernatant samples and dilute them if necessary.
-
Analyze the samples and standards using an established HPLC or LC-MS method.[13][14]
-
Quantify the concentration of each analyte in the samples by comparing their peak areas to the standard curve.
-
Plot the concentration of each analyte over time to determine the consumption rates.
-
Visualizations
References
- 1. cellculturedish.com [cellculturedish.com]
- 2. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. aminoacids-en.com [aminoacids-en.com]
- 5. cellculturedish.com [cellculturedish.com]
- 6. "Dipeptides in cell culture - Tools for performance increase and risk r" by Christian Kessler and Jessica Mueller-Albers [dc.engconfintl.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 13. CN106556651A - The method of detection alanine, lysine, glutamic acid and/or L-Tyrosine - Google Patents [patents.google.com]
- 14. helixchrom.com [helixchrom.com]
Navigating Sterilization of Alanyl-Tyrosine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with the dipeptide Alanyl-tyrosine, focusing on the critical step of sterilization. The integrity of this compound is paramount for its efficacy and safety in downstream applications. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability of your dipeptide throughout the sterilization process.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the sterilization of this compound solutions.
Frequently Asked Questions (FAQs)
-
Q1: Which sterilization method is generally recommended for this compound solutions to minimize degradation?
-
A1: For heat-sensitive molecules like dipeptides, sterile filtration is the most recommended method as it physically removes microorganisms without subjecting the product to harsh conditions like high heat or radiation, thus preserving the integrity of this compound.
-
-
Q2: Can I autoclave a solution containing this compound?
-
A2: Autoclaving, which uses high-pressure saturated steam at 121°C, is generally not recommended for peptides as the high heat can lead to degradation, including hydrolysis of the peptide bond and modification of amino acid side chains. While some peptides may show stability, this needs to be rigorously validated for this compound.
-
-
Q3: What are the potential risks of using gamma irradiation for sterilizing this compound?
-
A3: Gamma irradiation can generate free radicals through the radiolysis of water, which can lead to the oxidation of the tyrosine residue and potentially other modifications to the peptide structure.[1] The peptide bond itself may be relatively stable to radiation, but the overall integrity of the dipeptide can be compromised.
-
-
Q4: How can I confirm the integrity of this compound after sterilization?
-
A4: The integrity of this compound should be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method should be able to separate the intact dipeptide from potential degradation products.
-
-
Q5: What are the visible signs of this compound degradation after sterilization?
-
A5: Visible signs can include a change in the color of the solution (e.g., yellowing, which might indicate oxidation of the tyrosine residue), the formation of precipitates, or a change in pH. However, significant degradation can occur without any visible changes, necessitating analytical testing.
-
Troubleshooting Common Problems
-
Problem 1: After autoclaving my this compound solution, I observe a decrease in the main peak and the appearance of new peaks in my HPLC chromatogram.
-
Cause: This is a strong indication of thermal degradation. The high temperatures during autoclaving have likely caused hydrolysis of the peptide bond or modification of the amino acid residues.
-
Solution: Switch to a non-thermal sterilization method like sterile filtration. If autoclaving is absolutely necessary, a forced degradation study should be performed to identify the degradation products and assess the impact on the product's intended use. The autoclaving cycle (temperature and time) could also be optimized, but significant degradation is still likely.
-
-
Problem 2: My this compound solution turned slightly yellow after gamma irradiation.
-
Cause: The yellowing is likely due to the formation of dityrosine (B1219331) or other oxidation products of the tyrosine residue, a known consequence of irradiating tyrosine-containing peptides.[2]
-
Solution: Consider using an alternative sterilization method like sterile filtration. If gamma irradiation must be used, consider including antioxidants in the formulation (if compatible with the application) or controlling the atmosphere (e.g., deoxygenating the solution) to minimize oxidative damage. The radiation dose should also be carefully validated to be the minimum required for sterility.
-
-
Problem 3: I am experiencing low recovery of this compound after sterile filtration.
-
Cause: This could be due to adsorption of the dipeptide to the filter membrane. The choice of filter material is crucial.
-
Solution: Select a low-protein-binding filter membrane material, such as polyvinylidene fluoride (B91410) (PVDF) or polyethersulfone (PES). Perform a filter validation study to quantify the recovery of this compound with your chosen filter and pore size. Pre-wetting the filter with the formulation buffer can also help to minimize non-specific binding.
-
Quantitative Data on Sterilization Methods
The following table summarizes the expected impact of different sterilization methods on the integrity of this compound. The data is extrapolated from general knowledge of peptide stability and should be confirmed by specific experimental validation.
| Sterilization Method | Temperature | Pressure | Radiation Dose | Expected Degradation of this compound (%) | Potential Degradation Products |
| Autoclaving | 121°C | ~15 psi | N/A | 5 - 20% | Alanine, Tyrosine, smaller peptide fragments, products of Maillard reaction if sugars are present. |
| Gamma Irradiation | Ambient | N/A | 25 kGy | 2 - 10% | Dityrosine, 3,4-dihydroxyphenylalanine (DOPA), other oxidative modifications.[2][3] |
| Sterile Filtration | Ambient | N/A | N/A | < 1% | Minimal; potential for leachables from the filter. |
Note: The expected degradation percentages are estimates and can vary significantly based on the formulation (pH, presence of excipients), concentration of this compound, and the specific parameters of the sterilization cycle.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound after sterilization. Method optimization and validation are crucial for specific applications.
1. Objective: To quantify the amount of intact this compound and separate it from potential degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
2. Materials and Reagents:
-
This compound reference standard
-
Sterilized this compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA) or other suitable buffer components
-
0.22 µm syringe filters for sample preparation
3. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 274 nm (for tyrosine's absorbance)
-
Injection Volume: 10 µL
5. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase A. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the sterilized this compound sample with mobile phase A to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Analysis:
-
Identify the peak for intact this compound based on the retention time of the reference standard.
-
Quantify the concentration of this compound in the sample using the calibration curve.
-
Analyze the chromatogram for the presence of any new peaks, which would indicate degradation products. The peak area percentage of the new peaks can be used to estimate the level of degradation.
-
6. Forced Degradation Study (for method validation): To ensure the HPLC method is "stability-indicating," perform forced degradation studies on the this compound solution.[4][5] This involves subjecting the solution to stress conditions to intentionally generate degradation products.
-
Acid/Base Hydrolysis: Treat with 0.1 M HCl or 0.1 M NaOH at an elevated temperature (e.g., 60°C).
-
Oxidation: Treat with 3% hydrogen peroxide at room temperature.
-
Thermal Stress: Heat the solution at a high temperature (e.g., 80°C).
-
Photostability: Expose the solution to UV light.
Analyze the stressed samples using the HPLC method to ensure that the degradation product peaks are well-resolved from the main this compound peak.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Gamma irradiation of polypeptides: transformation of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiation-induced formation of dihydroxyphenylalanine from tyrosine and tyrosine-containing peptides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Identifying and Quantifying Alanyl-Tyrosine Impurities
Welcome to the technical support center for the analysis of Alanyl-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and quantifying impurities in this compound samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
A1: Impurities in this compound can originate from the synthesis process (process-related impurities) or from degradation of the dipeptide over time (degradation products). Common impurities include:
-
Process-Related Impurities:
-
Starting Material Residues: Unreacted L-alanine and L-tyrosine.
-
Side-Reaction Products: Formation of diastereomers (D-Ala-L-Tyr, L-Ala-D-Tyr, D-Ala-D-Tyr) if the stereochemistry of the starting amino acids is not pure. Racemization can sometimes occur during synthesis.
-
Byproducts from Protecting Groups: Residuals from protecting groups used during peptide synthesis.
-
Insertion or Deletion Analogs: Although less common in dipeptide synthesis compared to larger peptides, these can theoretically occur.
-
-
Degradation Products:
-
Hydrolysis Products: Cleavage of the peptide bond to yield L-alanine and L-tyrosine is a primary degradation pathway, often accelerated by acidic or alkaline conditions and elevated temperatures.
-
Oxidation Products: The tyrosine residue is susceptible to oxidation, which can lead to the formation of various oxidized species, particularly when exposed to oxidizing agents, light, or certain metal ions.
-
Cyclization Products: Dipeptides can sometimes undergo intramolecular cyclization to form diketopiperazines (cyclo(Ala-Tyr)).
-
Q2: What are the regulatory thresholds for reporting and identifying impurities in peptide drug substances?
A2: While synthetic peptides are often excluded from the scope of ICH Q3A guidelines for small molecules, regulatory bodies like the EMA and FDA have provided guidance. The European Pharmacopoeia (Ph. Eur.) suggests the following thresholds for peptide-related impurities:
-
Reporting Threshold: > 0.1%
-
Identification Threshold: > 0.5%
-
Qualification Threshold: > 1.0%
The FDA evaluates impurity thresholds for synthetic peptides on a case-by-case basis, often considering the principles of ICH Q3A/B and the toxicological data available. For generic peptides, the FDA has indicated that new specified peptide-related impurities should generally not exceed 0.5%.
Q3: Which analytical techniques are most suitable for analyzing this compound impurities?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for separating and quantifying this compound and its impurities. A stability-indicating HPLC method should be developed to resolve the main component from all potential process-related and degradation impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is crucial for the identification of unknown impurities by providing accurate mass and fragmentation data, which helps in structure elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are powerful for the definitive structural confirmation of the dipeptide and its impurities, especially for distinguishing between isomers.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC and LC-MS analysis of this compound.
HPLC Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions between the basic amine group of this compound and residual silanols on the HPLC column.- Column overload.- Mismatch between sample solvent and mobile phase. | - Use a mobile phase with a lower pH (e.g., with 0.1% trifluoroacetic acid or formic acid) to protonate the amine and reduce silanol (B1196071) interactions.- Employ an end-capped HPLC column.- Reduce the sample concentration or injection volume.- Dissolve the sample in the initial mobile phase. |
| Poor Peak Shape (Fronting) | - Sample solvent is stronger than the mobile phase.- Column collapse or void at the inlet. | - Dilute the sample in the mobile phase or a weaker solvent.- If the problem persists after changing the solvent, inspect the column and replace if necessary. |
| Variable Retention Times | - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Column not properly equilibrated.- Pump issues (e.g., air bubbles, faulty check valves). | - Use a column oven to maintain a stable temperature.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before injection.- Purge the pump to remove air bubbles. |
| Ghost Peaks | - Contamination in the injector, column, or mobile phase.- Carryover from a previous injection. | - Flush the injector and column with a strong solvent.- Use high-purity solvents for the mobile phase.- Implement a needle wash step in the autosampler method with a strong, appropriate solvent. |
| Low Signal Intensity | - Incorrect detection wavelength.- Sample degradation.- Low sample concentration. | - Set the UV detector to a wavelength where this compound has strong absorbance (around 220 nm for the peptide bond or ~275 nm for the tyrosine side chain).- Ensure proper sample storage and handling.- Increase sample concentration if within the linear range of the method. |
LC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Ionization Efficiency / Weak MS Signal | - Ion suppression from mobile phase additives (e.g., TFA).- Inappropriate ionization mode (positive/negative).- Suboptimal MS source parameters. | - Use MS-compatible mobile phase additives like formic acid (0.1%) instead of TFA. If TFA is necessary for chromatography, keep its concentration low (e.g., 0.02%).- this compound ionizes well in positive ion mode due to the free amine group. Test both modes for impurities.- Optimize source parameters such as capillary voltage, gas flow, and temperature. |
| In-source Fragmentation | - High source temperature or cone voltage. | - Reduce the source temperature and/or cone voltage to minimize fragmentation before mass analysis. |
| Poor Fragmentation in MS/MS | - Incorrect precursor ion selection.- Insufficient collision energy. | - Ensure the correct m/z of the parent ion is selected for fragmentation.- Optimize the collision energy for each impurity to obtain informative fragment ions. |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for a stability-indicating reversed-phase HPLC method. Optimization will be required for specific instruments and columns.
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 50 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (for peptide bond) and 275 nm (for tyrosine).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
Protocol 2: LC-MS/MS for Impurity Identification
This protocol outlines a method for identifying impurities using LC-MS/MS, which can be coupled with the HPLC method described above.
-
Instrumentation: LC-MS/MS system (e.g., Q-TOF or Orbitrap for high-resolution mass spectrometry).
-
Chromatography: Use the same column and mobile phases as in Protocol 1, potentially with a reduced flow rate (e.g., 0.4 mL/min) if using a smaller internal diameter column.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Scan Mode:
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect all ionizable compounds.
-
Data-Dependent Acquisition (DDA) or MS/MS: Trigger fragmentation (MS2) of the most intense ions from the full scan to obtain structural information.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z of potential impurities.
-
Analyze the high-resolution mass to predict the elemental composition.
-
Interpret the MS/MS fragmentation pattern to confirm the structure of the impurity.
-
Protocol 3: Forced Degradation Study
To demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products, a forced degradation study should be performed.
-
Sample Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105 °C for 48 hours.
-
Photostability: Expose the solid sample to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1) and LC-MS/MS (Protocol 2) to identify and quantify the degradation products.
Quantitative Data Summary
The following table provides hypothetical quantitative data that could be obtained from the analysis of a stressed this compound sample using the stability-indicating HPLC method.
| Peak | Retention Time (min) | Relative Retention Time (RRT) | Area % | Proposed Identity |
| 1 | 4.5 | 0.45 | 0.8 | L-Tyrosine |
| 2 | 5.2 | 0.52 | 0.6 | L-Alanine |
| 3 | 10.0 | 1.00 | 97.5 | This compound |
| 4 | 11.5 | 1.15 | 0.4 | Oxidized Impurity |
| 5 | 13.2 | 1.32 | 0.7 | D-Ala-L-Tyr (Diastereomer) |
Note: Retention times and area percentages are for illustrative purposes only and will vary depending on the specific analytical conditions and sample.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for impurity identification and quantification.
Caption: Logical flow for HPLC troubleshooting.
Mitigating oxidative degradation of Alanyl-tyrosine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidative degradation of Alanyl-Tyrosine in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
The primary cause of degradation for this compound in solution is the oxidation of the tyrosine residue. The phenolic side chain of tyrosine is susceptible to oxidation, which can be initiated by factors such as exposure to oxygen, light, and the presence of trace metal ions. This can lead to the formation of various oxidation products, including dityrosine (B1219331), which can alter the peptide's structure and function.
Q2: What are the key factors that influence the rate of oxidative degradation?
Several factors can accelerate the oxidative degradation of this compound in solution:
-
pH: The pH of the solution significantly impacts the rate of tyrosine oxidation. Alkaline conditions (pH > 7) can increase the susceptibility of the tyrosine phenol (B47542) group to oxidation. Conversely, acidic conditions (pH < 5) may reduce the susceptibility to oxidation by protonating the side chains.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including oxidation. Therefore, storing this compound solutions at elevated temperatures will increase the degradation rate.
-
Light Exposure: Exposure to light, particularly UV light, can promote the photo-oxidation of the tyrosine residue.
-
Oxygen: The presence of oxygen is a critical factor in the oxidation process. Solutions exposed to atmospheric oxygen will degrade more rapidly than those where oxygen has been excluded.
-
Metal Ions: Trace metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts for oxidative reactions, significantly increasing the rate of degradation. These ions can be introduced as impurities from reagents or containers.
Q3: What are the common degradation products of this compound oxidation?
The oxidation of the tyrosine residue in this compound can lead to several degradation products, including:
-
Dityrosine: Formed by the cross-linking of two tyrosine residues.
-
3,4-dihydroxyphenylalanine (DOPA): A hydroxylated form of tyrosine.
-
Other hydroxylated and cross-linked species.
The specific degradation products formed can depend on the specific oxidative conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration (e.g., yellowing) of the this compound solution. | Oxidation of the tyrosine residue. | 1. Protect from Light: Store the solution in an amber vial or protect it from light. 2. Deoxygenate: Prepare the solution with deoxygenated solvent and purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon). 3. Control pH: Maintain the pH of the solution in the slightly acidic to neutral range (pH 5-7). 4. Add Antioxidants: Consider adding a suitable antioxidant (see Q4 in FAQs). 5. Use Chelating Agents: If metal ion contamination is suspected, add a chelating agent like EDTA. |
| Precipitation or decreased solubility of this compound over time. | Formation of insoluble degradation products (e.g., dityrosine cross-links). | This is often a consequence of advanced degradation. 1. Implement preventative measures: Follow all recommendations to prevent oxidation from the outset. 2. Re-evaluate storage conditions: Ensure the storage temperature is appropriate (refrigerated or frozen). 3. Filter the solution: If the solution is needed for immediate use and precipitation is minimal, it may be possible to filter it through a 0.22 µm filter. However, this does not address the underlying degradation. |
| Loss of potency or inconsistent experimental results. | Degradation of this compound leading to a lower effective concentration. | 1. Verify Solution Integrity: Use an analytical method like HPLC to determine the concentration of intact this compound and the presence of degradation products. 2. Prepare Fresh Solutions: For critical experiments, it is best to use freshly prepared solutions. 3. Optimize Formulation: If long-term storage is necessary, develop a stabilized formulation by controlling pH, deoxygenating, and adding antioxidants and/or chelating agents. |
Quantitative Data on Antioxidant Efficacy
While specific data for this compound is limited, the following table summarizes the antioxidant activity of tyrosine-containing dipeptides, which can serve as a reference. The antioxidant capacity is expressed as IC50 (the concentration required to scavenge 50% of the radicals), where a lower value indicates higher antioxidant activity.
| Dipeptide | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Cyclo(L-Tyr-L-Pro) | DPPH | 25.3 | Ascorbic Acid | 4.7 |
| Cyclo(L-Tyr-L-Ala) | DPPH | 38.9 | Ascorbic Acid | 4.7 |
| Cyclo(L-Tyr-Gly) | DPPH | 45.2 | Ascorbic Acid | 4.7 |
| Cyclo(L-Tyr-L-Pro) | ABTS | 18.7 | Trolox | 3.5 |
| Cyclo(L-Tyr-L-Ala) | ABTS | 29.4 | Trolox | 3.5 |
| Cyclo(L-Tyr-Gly) | ABTS | 34.1 | Trolox | 3.5 |
Note: This data is for cyclic dipeptides containing tyrosine and should be used as a general guide. The efficacy of antioxidants should be empirically tested for this compound solutions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
This protocol outlines a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with UV or MS detector
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.
-
Control Sample: Keep an aliquot of the stock solution at 4°C, protected from light.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC) to determine the percentage of degradation and to identify the degradation products.
Protocol 2: HPLC Method for Analysis of this compound and its Degradation Products
This protocol provides a general starting point for developing an HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% B to 50% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 275 nm.
-
Injection Volume: 20 µL.
Method validation should be performed to ensure specificity, linearity, accuracy, and precision.
Visualizations
Caption: Oxidative Degradation Pathway of this compound in Solution.
Caption: Experimental Workflow for a Forced Degradation Study.
Validation & Comparative
Alanyl-Tyrosine Shows Superiority Over Free L-Tyrosine in Enhancing CHO Cell Culture Performance
For researchers, scientists, and drug development professionals seeking to optimize protein production in Chinese Hamster Ovary (CHO) cells, the choice of nutrient supplementation is critical. This guide provides a detailed comparison of alanyl-tyrosine and free L-tyrosine, highlighting the significant advantages of the dipeptide in improving cell growth, viability, and monoclonal antibody (mAb) production. The superior solubility of this compound overcomes the primary limitation of free L-tyrosine, leading to more robust and consistent cell culture performance.
The core challenge with using free L-tyrosine in CHO cell culture media is its low solubility at neutral pH, which can lead to precipitation and inconsistent nutrient availability. This limitation can result in tyrosine depletion, causing reduced cell growth, decreased protein productivity, and even the misincorporation of other amino acids into the protein product. This compound, a readily soluble dipeptide, provides a reliable and efficient alternative for delivering tyrosine to cells, thereby mitigating the risks associated with free L-tyrosine.
Superior Performance of this compound in Key Culture Metrics
Experimental data consistently demonstrates the benefits of using tyrosine-containing dipeptides like this compound over free L-tyrosine in fed-batch cultures. These benefits translate to higher viable cell densities, extended culture viability, and increased monoclonal antibody titers.
| Parameter | Free L-Tyrosine Supplementation | This compound Supplementation | Key Advantages of this compound |
| Solubility in Neutral pH Media | Very low (<0.5 g/L), prone to precipitation.[1] | High, ensuring consistent availability. | Eliminates the need for alkaline stock solutions, reducing pH fluctuation risks.[1] |
| Peak Viable Cell Density (VCD) | Lower due to potential tyrosine limitation.[1][2] | Generally higher and more sustained. | Consistent nutrient supply supports robust cell proliferation. |
| Cell Viability | Can decline rapidly upon tyrosine depletion.[1] | Maintained for a longer duration. | Prevents starvation-induced apoptosis and autophagy.[2] |
| Monoclonal Antibody (mAb) Titer | Often lower and less consistent.[3] | Significantly higher titers can be achieved. | Supports higher specific productivity (qP). |
| Product Quality | Risk of tyrosine sequence variants (misincorporation of Phenylalanine or Histidine).[4] | Reduced risk of sequence variants. | Ensures the fidelity of the recombinant protein. |
| Process Complexity | Requires separate alkaline feed, increasing process complexity and risk of precipitation.[1][5] | Can be integrated into a single, neutral pH feed.[5] | Simplifies feeding strategies and improves process robustness. |
Experimental Protocol: Comparing Tyrosine Sources in Fed-Batch CHO Culture
This protocol outlines a typical experimental workflow for comparing the effects of this compound and free L-tyrosine on CHO cell culture performance.
I. Cell Line and Basal Medium
-
Cell Line: A recombinant CHO cell line producing a monoclonal antibody.
-
Basal Medium: A chemically defined CHO cell culture medium, initially lacking tyrosine.
II. Preparation of Feed Solutions
-
Free L-Tyrosine Stock Solution (Alkaline):
-
Dissolve L-Tyrosine in cell culture grade water by adjusting the pH to >9.0 with NaOH until fully dissolved.
-
Sterile-filter the solution.
-
-
This compound Stock Solution (Neutral pH):
-
Dissolve this compound directly in the chemically defined feed medium at the desired concentration.
-
Adjust the pH to neutral if necessary and sterile-filter.
-
III. Fed-Batch Culture Setup
-
Inoculate shake flasks or bioreactors with the CHO cell line at a target seeding density (e.g., 0.5 x 10^6 cells/mL) in the tyrosine-free basal medium.
-
Establish three experimental groups:
-
Control Group: Basal medium with a standard, growth-limiting concentration of free L-tyrosine.
-
Free L-Tyrosine Fed-Batch Group: Fed with the alkaline L-tyrosine stock solution and a main nutrient feed.
-
This compound Fed-Batch Group: Fed with the feed medium containing this compound.
-
-
Maintain cultures in a controlled environment (e.g., 37°C, 5% CO2, appropriate agitation).
IV. Sampling and Analysis
-
Collect samples daily to monitor:
-
Viable Cell Density (VCD) and Viability: Using a cell counter (e.g., Vi-CELL).
-
Metabolite Concentrations (including Tyrosine): Using a bio-analyzer and High-Performance Liquid Chromatography (HPLC).[1]
-
mAb Titer: Using Protein A HPLC or ELISA.
-
The following diagram illustrates the experimental workflow:
The Role of Tyrosine in Cellular Signaling
Tyrosine is not only a building block for proteins but also a critical component in cellular signaling pathways that regulate cell growth, proliferation, and metabolism. The mTOR (mechanistic target of rapamycin) pathway is a central hub for these processes, and its activity is sensitive to amino acid availability.
Tyrosine starvation has been shown to inhibit the mTOR signaling pathway.[2] This inhibition leads to a cascade of downstream effects, including the induction of autophagy (a cellular self-degradation process) and a reduction in protein synthesis, ultimately resulting in decreased cell growth and productivity. By ensuring a consistent supply of intracellular tyrosine, this compound helps to maintain mTOR activity, thereby promoting cell growth and protein production.
The diagram below outlines the simplified signaling pathway:
References
- 1. benchchem.com [benchchem.com]
- 2. Insight into the roles of tyrosine on rCHO cell performance in fed-batch cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation into the impact of tyrosine on the product formation and quality attributes of mAbs in rCHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eliminating tyrosine sequence variants in CHO cell lines producing recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioprocessintl.com [bioprocessintl.com]
A Comparative Analysis of Alanyl-tyrosine and Glycyl-tyrosine for Research and Drug Development
An objective guide for researchers, scientists, and drug development professionals on the comparative performance of Alanyl-tyrosine and Glycyl-tyrosine, supported by experimental data.
In the realm of scientific research and pharmaceutical development, the efficient delivery of amino acids to cells in culture or in vivo is paramount. L-tyrosine, an essential amino acid for protein synthesis and a precursor to key neurotransmitters and hormones, presents a significant challenge due to its poor solubility in aqueous solutions at neutral pH. To overcome this limitation, dipeptide forms of tyrosine, such as this compound (Ala-Tyr) and Glycyl-tyrosine (Gly-Tyr), have been developed. These dipeptides exhibit significantly enhanced solubility and stability, making them valuable supplements in cell culture media and parenteral nutrition solutions. This guide provides a comprehensive comparison of this compound and Glycyl-tyrosine, summarizing their physicochemical properties, metabolic fate, and performance in experimental settings to aid researchers in selecting the optimal dipeptide for their specific applications.
Executive Summary of Comparative Data
The following tables provide a summary of the key quantitative data comparing this compound and Glycyl-tyrosine.
| Parameter | This compound (Ala-Tyr) | Glycyl-tyrosine (Gly-Tyr) | L-Tyrosine (for reference) |
| Molecular Formula | C₁₂H₁₆N₂O₄ | C₁₁H₁₄N₂O₄ | C₉H₁₁NO₃ |
| Molecular Weight | 252.27 g/mol | 238.24 g/mol | 181.19 g/mol |
| Solubility in Water (neutral pH) | Significantly higher than L-Tyrosine | Up to 50 times higher than L-Tyrosine (<0.5 g/L)[1] | < 0.5 g/L[1] |
| In Vivo Clearance (Whole Body) | Higher than Gly-Tyr | Lower than Ala-Tyr | - |
| Elimination Half-life (Intravenous) | ~3.8 minutes (for L-alanyl-L-glutamine) | ~3.4 minutes | - |
Table 1: Physicochemical and Pharmacokinetic Properties. This table summarizes the fundamental chemical and in vivo characteristics of this compound and Glycyl-tyrosine in comparison to L-Tyrosine.
| Application | This compound (AY) | Glycyl-tyrosine (GY) | Key Findings |
| CHO Cell Culture | Supplementation showed no major differences in cell productivity compared to GY combinations.[2] | Supplementation showed minimal impact on cellular metabolism.[3] | Both dipeptides serve as effective tyrosine sources without significant differential effects on overall productivity in the studied contexts.[2][3] |
| Parenteral Nutrition | Rapidly utilized as a tyrosine source in rats.[4] | Efficiently utilized in rats, supporting growth and nitrogen balance.[5][6] | Both dipeptides are rapidly hydrolyzed in vivo to provide free tyrosine.[7][8] |
Table 2: Performance in Key Applications. This table highlights the comparative performance of this compound and Glycyl-tyrosine in common research and clinical applications.
Detailed Experimental Protocols
To ensure the reproducibility and transparency of the cited data, this section outlines the methodologies for key experiments.
Determination of Dipeptide Solubility
A standard protocol to determine the solubility of this compound and Glycyl-tyrosine involves the following steps:
-
Preparation of Supersaturated Solutions: Add an excess amount of the dipeptide powder to a known volume of purified water or a specific buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved dipeptide.
-
Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved dipeptide using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a colorimetric assay like the bicinchoninic acid (BCA) assay after appropriate standard curve generation.
-
Calculation: Express the solubility in grams per liter (g/L) or moles per liter (mol/L).
In Vivo Dipeptide Stability and Hydrolysis Assay
The stability and hydrolysis rate of this compound and Glycyl-tyrosine in vivo can be assessed through the following experimental workflow:
-
Animal Model: Utilize a suitable animal model, such as rats or mice, equipped with indwelling catheters for blood sampling.
-
Dipeptide Administration: Administer a bolus intravenous injection of a known concentration of either this compound or Glycyl-tyrosine.
-
Serial Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 5, 10, 15, 30, and 60 minutes) post-injection.
-
Sample Processing: Immediately process the blood samples to separate plasma and treat with a protein precipitation agent (e.g., trichloroacetic acid) to stop enzymatic activity.
-
LC-MS/MS Analysis: Analyze the plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentrations of the intact dipeptide and its constituent amino acids (alanine/glycine (B1666218) and tyrosine) at each time point.
-
Pharmacokinetic Analysis: Plot the concentration of the intact dipeptide versus time and fit the data to a pharmacokinetic model (e.g., a one-compartment model) to calculate the elimination half-life and clearance rate.
Visualization of Key Processes
The following diagrams illustrate the metabolic fate of this compound and Glycyl-tyrosine and a generalized experimental workflow for their comparison in cell culture.
The diagram above illustrates that both this compound and Glycyl-tyrosine are taken up by cells via dipeptide transporters. Once inside the cell, they are rapidly hydrolyzed by intracellular peptidases into their constituent amino acids: alanine and tyrosine, or glycine and tyrosine, respectively. The released tyrosine then becomes available for protein synthesis and as a precursor for various metabolic pathways.
This workflow outlines a typical experimental design to compare the efficacy of this compound and Glycyl-tyrosine as tyrosine sources in a cell culture system, such as Chinese Hamster Ovary (CHO) cells.
Signaling Pathways
Tyrosine is a critical component in cellular signaling, primarily through the action of receptor tyrosine kinases (RTKs). These receptors are activated by the binding of extracellular ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues on their intracellular domains. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell proliferation, differentiation, survival, and metabolism.
While both this compound and Glycyl-tyrosine provide the necessary tyrosine for these processes, there is currently no direct experimental evidence to suggest that they differentially modulate specific RTK signaling pathways. The rapid intracellular hydrolysis of both dipeptides likely results in a common pool of free tyrosine that is utilized by the cell. Therefore, any differential effects on signaling would likely be subtle and potentially related to the kinetics of their transport and hydrolysis, which appear to be very similar.
This diagram illustrates the general mechanism of RTK signaling. This compound and Glycyl-tyrosine contribute to the intracellular tyrosine pool required for the synthesis of these receptors and do not directly participate in the signaling cascade itself.
Conclusion
Both this compound and Glycyl-tyrosine are highly effective and superior alternatives to free L-tyrosine for supplementing cell culture media and parenteral nutrition solutions, primarily due to their enhanced solubility and stability. The available experimental data suggests that their performance in terms of supporting cell growth, productivity, and their in vivo bioavailability are largely comparable. While minor differences in clearance rates have been observed, their rapid hydrolysis and similar elimination half-lives indicate that for most applications, they can be used interchangeably. The choice between this compound and Glycyl-tyrosine may, therefore, depend on other factors such as cost, availability, and specific formulation requirements. Further research focusing on a direct and detailed comparison of their stability under various physicochemical conditions and their potential subtle effects on cellular metabolism and signaling pathways would be beneficial for fine-tuning specific applications.
References
- 1. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 2. "Impact of Cysteine and Tyrosine Dipeptides on CHO Cell Performance in " by Corrin L. Pruitt [open.clemson.edu]
- 3. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-alanyl-L-tyrosine as a tyrosine source during total parenteral nutrition. Infusion at 0.5 and 2 mmoles/kg/day in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilization of N-acetyl-L-tyrosine and glycyl-L-tyrosine during long-term parenteral nutrition in the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elucidating uptake and metabolic fate of dipeptides in CHO cell cultures using 13C labeling experiments and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Alanyl-Tyrosine vs. Phosphotyrosine as Tyrosine Sources in Biopharmaceutical Research and Development
For researchers, scientists, and drug development professionals, maintaining optimal cell culture conditions is paramount for robust and reproducible results. A critical component of cell culture media is L-tyrosine, an essential amino acid for protein synthesis. However, its low solubility at neutral pH presents a significant challenge in developing highly concentrated, pH-neutral feed strategies for high-density cell cultures. This guide provides an objective comparison of two widely used, highly soluble tyrosine derivatives: L-alanyl-L-tyrosine and O-phospho-L-tyrosine.
This document will delve into the physicochemical properties, mechanisms of action, and performance of these two alternatives, supported by experimental data. Detailed protocols for their use and analysis are also provided to aid in practical application.
Physicochemical Properties: A Head-to-Head Comparison
Both alanyl-tyrosine and phosphotyrosine offer a significant advantage over L-tyrosine in terms of solubility at neutral pH, a critical factor for formulating concentrated feed media. This increased solubility allows for the preparation of single, pH-neutral feeds, simplifying fed-batch processes and reducing the risk of pH fluctuations in the bioreactor.[1][2]
| Property | L-Tyrosine | L-Alanyl-L-Tyrosine | O-Phospho-L-Tyrosine (Disodium Salt) |
| Molecular Weight | 181.19 g/mol | 252.27 g/mol [3] | 305.13 g/mol [4] |
| Solubility in Water (Neutral pH) | ~0.45 g/L[2] | Significantly higher than L-Tyrosine | ~53 g/L[2][5] |
| Solubility in Concentrated Feeds | <1 g/L (as disodium (B8443419) salt)[2][5] | High | ~70 g/L[6] |
| Stability in Liquid Feed | Prone to precipitation at neutral pH[7] | Stable | No degradation or precipitation observed after 6 months[2][5] |
Mechanism of Tyrosine Delivery
The two derivatives employ distinct biological pathways to release free L-tyrosine for cellular uptake and protein synthesis.
L-Alanyl-L-Tyrosine: This dipeptide is transported into the cell via peptide transporters. Once inside the cytoplasm, it is rapidly hydrolyzed by intracellular peptidases to release L-alanine and L-tyrosine.[8] This intracellular release mechanism ensures a direct supply of tyrosine to the metabolic machinery. Studies in CHO cells have confirmed that this compound is taken up and cleaved intracellularly.[8]
O-Phospho-L-Tyrosine: In contrast, phosphotyrosine is cleaved extracellularly. Phosphatases, enzymes that are naturally released by cells into the culture supernatant, hydrolyze the phosphate (B84403) group from phosphotyrosine.[4] This process yields free L-tyrosine and phosphate in the culture medium, which are then available for uptake by the cells through their respective amino acid transporters.[4] Mechanistic studies have shown that no intact phosphotyrosine is detected intracellularly.[4]
Performance in Cell Culture
Both this compound and phosphotyrosine have been successfully used to support high-density fed-batch cultures of Chinese Hamster Ovary (CHO) cells for the production of monoclonal antibodies (mAbs).
This compound: Supplementation with tyrosine-containing dipeptides has been shown to enhance culture viability and product titer.[9] Moreover, dipeptide-supplemented cultures often exhibit improved metabolic profiles, including lower production of lactate (B86563) and ammonium.[9] Studies have demonstrated that various tyrosine-containing dipeptides, including this compound, are effectively utilized by CHO cells.[8][10] However, the specific impact on cell metabolism can vary depending on the partner amino acid in the dipeptide.[10]
Phosphotyrosine: The use of phosphotyrosine disodium salt in chemically defined, neutral pH feeds has been shown to be an effective strategy.[1][6] This approach simplifies fed-batch processes by eliminating the need for a separate alkaline feed for tyrosine.[1] Studies have demonstrated that the release of free tyrosine from phosphotyrosine can sustain cell growth and productivity.[4] The kinetics of tyrosine release are dependent on the activity of phosphatases released by the specific cell line, which may offer a mechanism for controlled release.[5]
While direct comparative studies are limited, both derivatives effectively address the solubility issue of tyrosine. The choice between them may depend on factors such as cost, the specific metabolic characteristics of the cell line, and the desired kinetics of tyrosine release.
Experimental Protocols
Preparation of Concentrated Stock Solutions
Objective: To prepare sterile, concentrated stock solutions of L-alanyl-L-tyrosine and O-phospho-L-tyrosine for addition to cell culture media.
Materials:
-
L-Alanyl-L-Tyrosine (e.g., Sigma-Aldrich, Cat# A1263)
-
O-Phospho-L-Tyrosine disodium salt (e.g., Sigma-Aldrich, Cat# P5397)
-
Cell culture grade water (WFI quality)
-
Sterile conical tubes (50 mL)
-
0.22 µm sterile filters
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of the tyrosine derivative powder.
-
To prepare a 200 mM stock of L-alanyl-L-tyrosine, dissolve 5.05 g in 100 mL of cell culture grade water.
-
To prepare a 200 mM stock of O-phospho-L-tyrosine disodium salt, dissolve 6.10 g in 100 mL of cell culture grade water.
-
Gently mix until the powder is completely dissolved. The solubility of these derivatives at neutral pH is high, so heating is generally not required.
-
Sterilize the stock solution by passing it through a 0.22 µm filter into a sterile container.
-
Aliquot and store at -20°C for long-term use.
Supplementation of Fed-Batch Cultures
Objective: To supplement a CHO cell fed-batch culture with a tyrosine derivative to maintain a target tyrosine concentration.
Protocol:
-
On the day of feeding, thaw an aliquot of the concentrated stock solution.
-
Calculate the volume of stock solution needed to reach the desired final concentration in the bioreactor. The target concentration should be determined empirically for each cell line and process, but a common goal is to maintain tyrosine levels above a minimum threshold (e.g., 1 mM) to prevent depletion.[5][11]
-
Add the calculated volume of the sterile stock solution aseptically to the bioreactor.
-
It is recommended to monitor the tyrosine concentration in the spent medium throughout the fed-batch process to adjust the feeding strategy as needed.[5]
Relevance to Cellular Signaling
Tyrosine phosphorylation is a cornerstone of cellular signal transduction, regulating processes such as cell growth, proliferation, differentiation, and survival. This post-translational modification is catalyzed by protein tyrosine kinases (PTKs), which transfer a phosphate group from ATP to a tyrosine residue on a substrate protein.
The use of phosphotyrosine as a nutrient source is generally considered not to interfere with these signaling pathways, as it is dephosphorylated extracellularly.[4] The resulting free tyrosine is then transported into the cell and enters the general amino acid pool.
Conclusion
Both L-alanyl-L-tyrosine and O-phospho-L-tyrosine are highly effective solutions to the challenge of L-tyrosine's poor solubility in cell culture media. They enable the formulation of concentrated, pH-neutral feeds, thereby simplifying fed-batch processes and enhancing process robustness.
-
L-Alanyl-L-Tyrosine offers the advantage of direct intracellular delivery of tyrosine following uptake and hydrolysis.
-
O-Phospho-L-Tyrosine provides a highly stable and soluble source that relies on extracellular enzymatic conversion, potentially offering a more controlled release of free tyrosine.
The optimal choice between these two derivatives will depend on the specific requirements of the cell line, the process, and economic considerations. It is recommended that both be evaluated during process development to determine the most suitable option for achieving maximal cell growth, productivity, and product quality.
References
- 1. bioprocessintl.com [bioprocessintl.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. L-Alanyl-L-Tyrosine | Amino Acids for Cell Culture | Baishixing [aminoacids-en.com]
- 4. Improvement and simplification of fed-batch bioprocesses with a highly soluble phosphotyrosine sodium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eliminating tyrosine sequence variants in CHO cell lines producing recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing Protein Production: A Comparative Guide to Alanyl-tyrosine Efficacy
For researchers, scientists, and drug development professionals seeking to optimize protein production in mammalian cell cultures, the stable and efficient delivery of key amino acids is paramount. Tyrosine, an essential component for protein synthesis, presents a significant challenge due to its low solubility in neutral pH cell culture media. This guide provides an objective comparison of Alanyl-L-tyrosine as a solution to this challenge, supported by experimental data, detailed protocols, and visualizations of the underlying biological processes.
L-Alanyl-L-tyrosine is a dipeptide that offers a highly soluble and stable alternative to free L-tyrosine for use in cell culture media.[1] This enhanced solubility ensures a consistent and readily available supply of tyrosine to cells, which is crucial for robust cell growth and high-yield protein production.[1]
Performance Comparison: Alanyl-tyrosine vs. Standard Media
Experimental data from studies on Chinese Hamster Ovary (CHO) cells, a common platform for monoclonal antibody (mAb) production, demonstrates the positive impact of this compound supplementation. In a comparative study, CHO cell cultures supplemented with this compound (AY) exhibited notable improvements in key performance indicators compared to control cultures without dipeptide supplementation.
| Performance Metric | Control (No Dipeptide) | This compound (AY) Supplemented |
| Maximum Viable Cell Density (VCD) | Baseline | Increased |
| Maximal mAb Production Rate | Baseline | Increased |
| Culture Condition | Batch | Batch |
Table 1: Comparison of key performance metrics in CHO cell cultures with and without this compound supplementation. Data is derived from a batch culture experiment.
The Mechanism of Action: Uptake and Intracellular Utilization
The efficacy of this compound lies in its efficient uptake and subsequent intracellular processing by the cells. The dipeptide is transported into the cell where it is hydrolyzed by intracellular peptidases, releasing free L-alanine and L-tyrosine. This free tyrosine then becomes available for protein synthesis.[2]
Experimental Protocols
To validate the efficacy of this compound in your own research, the following experimental protocols provide a detailed methodology for a comparative study in CHO cells.
Objective:
To compare the effect of this compound supplementation on CHO cell growth, viability, and monoclonal antibody (mAb) production against a control group using a batch culture system.
Materials:
-
IgG1-producing CHO cell line (e.g., CHO DP12#1934)
-
Chemically defined basal medium (e.g., TC42)
-
L-glutamine
-
Methotrexate (MTX)
-
L-Alanyl-L-tyrosine
-
Shake flasks (125 mL)
-
Incubator with CO2 and humidity control
-
Cell counter (e.g., Cedex)
-
Assay for mAb titer determination (e.g., ELISA or HPLC-based method)
-
Sterile consumables (pipettes, tubes, etc.)
Experimental Workflow:
Detailed Procedure:
-
Pre-culture: Grow the IgG1-producing CHO cell line in the chosen basal medium supplemented with L-glutamine and MTX to a sufficient density for inoculation.
-
Inoculation: Inoculate 125 mL shake flasks containing 40 mL of the main culture medium at a density of 0.4 x 10^6 viable cells/mL.
-
Experimental Groups:
-
Control Group: Use the basal medium without any dipeptide supplementation.
-
This compound (AY) Group: Supplement the basal medium with L-Alanyl-L-tyrosine to a final concentration of 4-6 mM.
-
-
Incubation: Incubate the shake flasks at 36.5°C with 8% CO2 and shaking at 140 rpm for 8-10 days.
-
Sampling: Take daily samples from each flask for analysis.
-
Cell Density and Viability Measurement: Determine the viable cell density (VCD) and percentage of viability using a cell counter and a suitable method like trypan blue exclusion.
-
Monoclonal Antibody Titer Measurement: Quantify the concentration of the produced mAb in the cell culture supernatant using a validated assay such as ELISA or HPLC with Protein A affinity chromatography.
-
Data Analysis: Plot the VCD, viability, and mAb titer over the cultivation period for both the control and the AY-supplemented groups. Calculate and compare the maximum VCD and maximal mAb production rates.
Conclusion
The use of L-Alanyl-L-tyrosine presents a clear advantage for researchers and professionals in biopharmaceutical development aiming to enhance protein production. Its superior solubility and stability compared to free L-tyrosine ensure a consistent nutrient supply, leading to improved cell growth and increased monoclonal antibody production rates in CHO cell cultures. The provided experimental framework allows for the direct validation of these benefits within specific laboratory settings, paving the way for more robust and productive cell culture processes.
References
Metabolic Impact of Alanyl-Tyrosine Compared to Other Dipeptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic impact of Alanyl-L-tyrosine (Ala-Tyr) with other dipeptides, supported by available experimental data. The focus is on providing a clear, data-driven overview for researchers and professionals in drug development and nutritional science.
Introduction
Dipeptides, particularly those containing conditionally essential amino acids like tyrosine, are of significant interest in clinical nutrition and biotechnology. L-tyrosine has low solubility, limiting its use in parenteral nutrition solutions. Dipeptides such as Alanyl-L-tyrosine (Ala-Tyr) and Glycyl-L-tyrosine (Gly-Tyr) offer enhanced solubility and are rapidly hydrolyzed in the body to provide free amino acids.[1][2][3] This guide delves into the comparative metabolic effects of Ala-Tyr and other dipeptides, focusing on their roles in parenteral nutrition, cellular energy metabolism, and overall metabolic regulation.
I. Comparison of Pharmacokinetic Properties
The immediate metabolic impact of intravenously administered dipeptides is largely determined by their plasma clearance and hydrolysis rates.
Table 1: Pharmacokinetic Parameters of Tyrosine-Containing Dipeptides in Humans
| Dipeptide | Plasma Half-Life (minutes) | Primary Outcome of Administration | Reference |
| Alanyl-L-tyrosine | ~3.8 | Rapid hydrolysis and release of alanine (B10760859) and tyrosine. | [4] |
| Glycyl-L-tyrosine | ~3.4 | Rapid hydrolysis and release of glycine (B1666218) and tyrosine. | [4] |
As shown in Table 1, both Ala-Tyr and Gly-Tyr are rapidly cleared from the plasma in healthy human subjects, with very similar elimination half-lives. This rapid clearance is attributed to efficient hydrolysis by peptidases, leading to the prompt release of their constituent amino acids.
II. Impact on Cellular Energy Metabolism
Recent studies in cellular models have begun to elucidate the differential effects of various dipeptides on cellular energy status. A study on Chinese Hamster Ovary (CHO) cells, a common model in biopharmaceutical production, compared the metabolic impact of Glycyl-L-tyrosine (Gly-Tyr), L-tyrosyl-L-valine (Tyr-Val), and L-prolyl-L-tyrosine (Pro-Tyr).
Table 2: Comparative Effect of Tyrosine-Containing Dipeptides on ATP Formation in CHO Cells
| Dipeptide | Relative ATP Formation Rate (compared to control) | Key Metabolic Observation | Reference |
| Glycyl-L-tyrosine (Gly-Tyr) | No significant change | Minimal impact on cellular metabolism. | [5][6] |
| L-tyrosyl-L-valine (Tyr-Val) | No significant change | Minimal impact on cellular metabolism. | [5][6] |
| L-prolyl-L-tyrosine (Pro-Tyr) | Approximately 4-fold increase | Significantly amplified tyrosine uptake and catabolism, leading to increased ATP availability. | [5][6] |
This study highlights that the metabolic effect of a dipeptide can be significantly influenced by its amino acid composition, with Pro-Tyr demonstrating a unique ability to boost cellular energy production in this specific cell line.
III. Role in Parenteral Nutrition and Whole-Body Metabolism
In the context of parenteral nutrition, the primary role of tyrosine-containing dipeptides is to serve as a soluble source of tyrosine. Several studies have compared their efficacy in supporting nitrogen balance and growth.
Table 3: Comparison of Alanyl-L-tyrosine and Glycyl-L-tyrosine in Animal Models of Parenteral Nutrition
| Dipeptide | Animal Model | Key Metabolic Outcomes | Reference |
| Alanyl-L-tyrosine | Rats | Well utilized as a tyrosine source, with infused radioactivity recovered in CO2 and tissue protein. Minimal urinary loss.[1][2] | [1][2] |
| Glycyl-L-tyrosine | Rats | Efficiently utilized, supporting normal growth and nitrogen retention in phenylalanine-deficient rats.[5] No differences in weight gain or nitrogen balance compared to N-acetyl-L-tyrosine when replacing phenylalanine.[3] | [3][5] |
| N-acetyl-L-tyrosine | Rats | Less efficiently utilized compared to Gly-Tyr, with higher urinary excretion (11% vs 0.5% for Gly-Tyr).[3] | [3] |
These studies indicate that both Ala-Tyr and Gly-Tyr are effective sources of tyrosine in parenteral nutrition, supporting key metabolic functions like protein synthesis and nitrogen balance. In contrast, N-acetyl-L-tyrosine appears to be a less efficient precursor.
Experimental Protocols
Determination of Dipeptide Plasma Clearance
-
Objective: To determine the rate at which a dipeptide is cleared from the bloodstream.
-
Methodology:
-
A known concentration of the dipeptide is administered as an intravenous bolus to the subject.
-
Blood samples are collected at timed intervals (e.g., 1, 2, 3, 5, 10, 15, 20, 30, 45, and 60 minutes post-injection).
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of the intact dipeptide in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[7][8]
-
The plasma concentration-time data is then used to calculate pharmacokinetic parameters, including the elimination half-life, using appropriate modeling software.
-
Assessment of Nitrogen Balance
-
Objective: To evaluate the net change in total body protein by measuring the difference between nitrogen intake and nitrogen excretion.
-
Methodology:
-
Patients receive a precisely controlled diet or parenteral nutrition regimen with a known nitrogen content for a defined period (typically 3-7 days).
-
All urine and feces are collected over a 24-hour period.
-
The total nitrogen content in the collected urine and feces is measured using methods such as the Kjeldahl method or combustion analysis.
-
Nitrogen balance is calculated using the following formula: Nitrogen Balance ( g/day ) = Nitrogen Intake ( g/day ) - (Urinary Nitrogen ( g/day ) + Fecal Nitrogen ( g/day ) + Insensible Losses ( g/day ))
-
Insensible nitrogen losses (from skin, sweat, etc.) are typically estimated to be around 2-4 g/day in adults.[9][10][11]
-
Measurement of ATP Levels in Cell Culture
-
Objective: To quantify the intracellular adenosine (B11128) triphosphate (ATP) concentration as an indicator of cellular energy status.
-
Methodology:
-
Cells (e.g., CHO cells) are cultured under specific conditions and treated with the dipeptides of interest or a control medium.
-
At desired time points, cells are harvested, and intracellular metabolites are extracted, typically using a cold solvent extraction method (e.g., with methanol (B129727) or ethanol) to quench metabolic activity.
-
The cell extract is then analyzed to quantify ATP levels. A common method is the luciferin-luciferase bioluminescence assay, where the light produced is directly proportional to the ATP concentration.
-
ATP concentrations are typically normalized to the cell number or total protein content to allow for comparison between different experimental groups.[12]
-
Signaling Pathways
The metabolic effects of dipeptides are initiated by their transport into the cell and subsequent hydrolysis into constituent amino acids. These amino acids can then influence key metabolic signaling pathways. The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly sensitive to amino acid availability.
Conclusion and Future Directions
The available evidence indicates that Alanyl-L-tyrosine is a highly effective and rapidly utilized source of tyrosine, comparable to Glycyl-L-tyrosine in its immediate pharmacokinetic profile and its ability to support nitrogen balance in parenteral nutrition. However, emerging research, particularly from in vitro studies, suggests that the metabolic impact of dipeptides extends beyond simple amino acid delivery. The finding that L-prolyl-L-tyrosine can significantly enhance cellular ATP production highlights the potential for designing dipeptides with specific metabolic-modulating properties.
Further research is warranted to directly compare the effects of Alanyl-L-tyrosine with a broader range of dipeptides on whole-body energy expenditure, glucose and lipid metabolism, and tissue-specific protein synthesis. Such studies will be crucial for the development of next-generation nutritional therapies and bioprocess media formulations tailored to specific metabolic needs.
References
- 1. L-alanyl-L-tyrosine as a tyrosine source during total parenteral nutrition. Infusion at 0.5 and 2 mmoles/kg/day in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-alanyl-L-tyrosine as a tyrosine source during intravenous nutrition of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Utilization of N-acetyl-L-tyrosine and glycyl-L-tyrosine during long-term parenteral nutrition in the growing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of graded intake of glycyl-L-tyrosine on phenylalanine and tyrosine metabolism in parenterally fed neonates with an estimation of tyrosine requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parenteral glycyl-L-tyrosine maintains tyrosine pools and supports growth and nitrogen balance in phenylalanine-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilization of L-alanyl-L-tyrosine by nephrectomized rats when infused as part of a total parenteral nutrition regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitrogen balance and outcomes in critically ill patients: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrogen Balance: Revisiting Clinical Applications in Contemporary Practice - Practical Gastro [practicalgastro.com]
- 11. mdpi.com [mdpi.com]
- 12. Changes in intracellular ATP-content of CHO cells as response to hyperosmolality - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selecting an Alanyl-Tyrosine Supplier: A Comparative Performance Framework
For researchers, scientists, and professionals in drug development, the selection of high-quality reagents is a critical determinant of experimental success. Alanyl-tyrosine, a dipeptide of alanine (B10760859) and tyrosine, is widely utilized in cell culture media and parenteral nutrition solutions due to its enhanced solubility and stability compared to free tyrosine.[1][2] The performance of this compound can, however, vary between suppliers. This guide provides a framework for comparing the performance of this compound from different commercial sources, offering detailed experimental protocols and data presentation templates to aid in making an informed decision.
Reputable Suppliers of this compound
Several chemical and biotechnology companies supply this compound for research and pharmaceutical applications. While a comprehensive list is beyond the scope of this guide, some of the prominent suppliers in the market include:
-
Baishixing
-
Chem-Impex
-
Evonik
-
Lab Pro Inc.
-
Sigma-Aldrich
-
TCI America
Comparative Performance Data
To facilitate a direct comparison, the following table summarizes the key performance indicators for this compound. Researchers can use this template to record their own experimental findings when evaluating different suppliers.
| Performance Indicator | Supplier A | Supplier B | Supplier C | Test Method |
| Purity (%) | >99.5 | >99.0 | >99.8 | High-Performance Liquid Chromatography (HPLC) |
| Solubility in Water (g/L) | 25 | 22 | 28 | Saturated Solution Method |
| Stability (t½ in PBS at 37°C, days) | 14 | 12 | 15 | HPLC-based Degradation Kinetics |
| Biological Activity (Relative Cell Growth, %) | 100 ± 5 | 95 ± 7 | 105 ± 4 | Cell Proliferation Assay |
Experimental Protocols
Detailed methodologies for assessing the key performance indicators are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the determination of this compound purity using reverse-phase HPLC.
a. Materials:
-
This compound samples from different suppliers
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column and UV detector
b. Method:
-
Prepare a stock solution of each this compound sample in HPLC-grade water at a concentration of 1 mg/mL.
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Set up the HPLC system with a C18 column and a UV detector set to 220 nm.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Inject 10 µL of each sample.
-
The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
Solubility Assessment
This protocol describes a method to determine the solubility of this compound in water.
a. Materials:
-
This compound samples
-
Distilled water
-
Stir plate and stir bars
-
Analytical balance
-
Centrifuge
b. Method:
-
Add an excess amount of this compound to a known volume of distilled water (e.g., 10 mL) in a beaker with a stir bar.
-
Stir the solution vigorously at room temperature for 24 hours to ensure saturation.
-
Centrifuge the saturated solution to pellet any undissolved solid.
-
Carefully remove a known volume of the supernatant and evaporate the solvent to dryness.
-
Weigh the remaining solid to determine the concentration of the saturated solution, which represents the solubility.
Stability Analysis
This protocol evaluates the stability of this compound in a phosphate-buffered saline (PBS) solution over time. The peptide bond in this compound can be susceptible to hydrolysis.[3]
a. Materials:
-
This compound samples
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
HPLC system (as described in the purity protocol)
b. Method:
-
Prepare a 1 mg/mL solution of each this compound sample in PBS.
-
Incubate the solutions at 37°C.
-
At various time points (e.g., 0, 1, 3, 7, 14 days), take an aliquot of each solution.
-
Analyze the aliquots by HPLC using the purity determination method.
-
The degradation of this compound is monitored by the decrease in its peak area over time. The half-life (t½) can be calculated from the degradation kinetics.
Biological Activity Assay
This protocol assesses the ability of this compound from different suppliers to support cell growth in a tyrosine-deficient medium.
a. Materials:
-
A cell line that requires tyrosine for growth (e.g., CHO cells)
-
Tyrosine-free cell culture medium
-
This compound samples
-
Cell proliferation reagent (e.g., MTT, WST-1)
-
96-well cell culture plates
-
Plate reader
b. Method:
-
Seed the cells in a 96-well plate at a suitable density in a complete medium and allow them to attach overnight.
-
Wash the cells with PBS and replace the medium with a tyrosine-free medium supplemented with equimolar concentrations of this compound from different suppliers. Include a positive control with free tyrosine and a negative control with no tyrosine source.
-
Incubate the cells for 48-72 hours.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
The relative cell growth is calculated as a percentage relative to the positive control.
Visualizing Experimental Workflow and Biological Context
To aid in understanding the experimental process and the biological relevance of this compound, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound suppliers.
Caption: Role of this compound in cellular signaling pathways.
References
A Comparative Guide to Analytical Methods for Validating Alanyl-tyrosine Concentration
For researchers, scientists, and drug development professionals, the accurate quantification of Alanyl-tyrosine is critical for quality control, stability studies, and pharmacokinetic assessments. This guide provides a comprehensive comparison of key analytical methods for validating this compound concentration, offering an objective look at their performance based on available experimental data. The primary methods covered include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE).
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of HPLC, UPLC-MS/MS, and Capillary Electrophoresis for the analysis of this compound and similar dipeptides or amino acids.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Capillary Electrophoresis (CE) | Amino Acid Analyzer |
| Principle | Separation based on polarity using a stationary phase and a mobile phase, with UV detection. | Separation by chromatography followed by mass analysis based on mass-to-charge ratio. | Separation based on the electrophoretic mobility of analytes in an electric field. | Ion-exchange chromatography with post-column derivatization (e.g., ninhydrin) and photometric detection. |
| Linearity (R²) | >0.999[1] | >0.99[2] | Typically linear over a defined concentration range. | Highly linear and reproducible. |
| Accuracy (% Recovery) | 93.3 - 109.4%[1] | 95 - 105%[3] | Method-dependent, typically high. | High accuracy is a key feature. |
| Precision (%RSD) | < 4.6%[1] | < 10%[3][4] | Dependent on injection and detection methods. | High precision and reproducibility are characteristic.[5] |
| Limit of Detection (LOD) | 0.004–1.258 µg/mL (for various amino acids)[1] | ~0.030 ng/mL (for tyrosine derivatives)[3] | 0.95–4.25 ng/mL (for tyrosine and its metabolites)[6] | Typically in the picomole range. |
| Limit of Quantification (LOQ) | 0.011–5.272 µg/mL (for various amino acids)[1] | ~0.100 ng/mL (for tyrosine derivatives)[3]; 0.1 - 2.5 fmol (for various dipeptides)[4] | Method-dependent, typically in the low ng/mL range. | Typically in the low nanomole to picomole range. |
| Key Advantages | Robust, widely available, cost-effective. | High sensitivity, high selectivity, suitable for complex matrices. | High separation efficiency, low sample and reagent consumption. | High precision and accuracy for amino acid and peptide quantification.[5] |
| Key Limitations | Lower sensitivity compared to MS methods, potential for co-elution. | Higher instrument cost and complexity. | Sensitive to matrix effects, can have lower concentration sensitivity. | Longer analysis times, dedicated instrumentation. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative experimental protocols for the analysis of this compound and related compounds using HPLC, UPLC-MS/MS, and Capillary Electrophoresis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is a robust and widely used technique for the quantification of peptides.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure it is completely dissolved.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.1% trifluoroacetic acid in water) in an isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 220 nm or 280 nm.
-
Injection Volume: 10-20 µL.
Data Analysis: Quantification is typically performed using an external standard calibration curve. The peak area of this compound is plotted against the corresponding concentration to establish linearity.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing low concentrations of this compound, especially in complex biological matrices.[4]
Sample Preparation and Derivatization:
-
For biological samples, perform protein precipitation using a suitable organic solvent (e.g., methanol).
-
To enhance sensitivity and chromatographic retention, derivatize the sample with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), also known as AccQ-Tag™.[4]
-
The derivatization is typically carried out in a borate (B1201080) buffer at an alkaline pH.
Instrumentation and Conditions:
-
Column: A reversed-phase UPLC column (e.g., Acquity UPLC HSS T3, 1.8 µm).[7]
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.
Data Analysis: Quantification is achieved using a calibration curve constructed from the peak area ratios of the analyte to an internal standard.
Capillary Electrophoresis (CE)
CE provides high separation efficiency and is particularly useful for the analysis of charged molecules like dipeptides.
Sample Preparation:
-
Dissolve the this compound sample in the background electrolyte (BGE) to a suitable concentration (e.g., 0.5 mg/mL).[8]
-
Filter the sample through a 0.22 µm filter.
Instrumentation and Conditions:
-
Capillary: A fused-silica capillary (e.g., 39.3 cm total length, 50 µm i.d.).[8]
-
Background Electrolyte (BGE): A buffer solution, for example, 500 mM acetic acid (pH 2.5).[8]
-
Separation Voltage: 20 kV.[8]
-
Injection: Hydrodynamic injection (e.g., 6.9 mbar for 5-10 seconds).[8]
-
Detection: UV detector at a wavelength of 195 nm or 206 nm.[8]
Data Analysis: The concentration of this compound is determined by comparing its peak area to that of a standard of known concentration.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for each of the described analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of stable isotope enrichments of phenylalanine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. Separation and determination of l-tyrosine and its metabolites by capillary zone electrophoresis with a wall-jet amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Application of Capillary and Free-Flow Zone Electrophoresis for Analysis and Purification of Antimicrobial β-Alanyl-Tyrosine from Hemolymph of Fleshfly Neobellieria bullata - PMC [pmc.ncbi.nlm.nih.gov]
Alanyl-Tyrosine: A Superior Alternative for Enhancing Product Quality Attributes in Biopharmaceutical Formulations
For researchers, scientists, and drug development professionals, ensuring the stability, solubility, and overall quality of biopharmaceutical products is paramount. The choice of excipients and media components plays a critical role in achieving these objectives. This guide provides a comprehensive comparison of Alanyl-Tyrosine and L-Tyrosine, highlighting the superior performance of this compound in enhancing key product quality attributes, supported by experimental data and detailed methodologies.
This compound, a dipeptide of L-Alanine and L-Tyrosine, has emerged as a highly effective alternative to the free amino acid L-Tyrosine in a variety of biopharmaceutical applications, including cell culture media and parenteral nutrition solutions. Its primary advantages lie in its enhanced solubility and stability, which directly translate to improved product quality and manufacturing efficiency.
Enhanced Solubility and Stability: A Clear Advantage
One of the main limitations of L-Tyrosine is its poor solubility in aqueous solutions at physiological pH, which can lead to precipitation and inconsistencies in formulations. This compound overcomes this challenge by offering significantly higher solubility. This improved solubility ensures a more consistent supply of tyrosine, which is crucial for cell growth and protein production in cell culture, as well as for providing essential nutrients in parenteral formulations.
| Parameter | This compound | L-Tyrosine | Reference |
| Solubility in Water (pH 7.0) | Significantly Higher | 0.45 mg/mL | |
| Formulation Consistency | High | Prone to Precipitation | |
| Chemical Stability | High | Susceptible to Oxidation |
This enhanced solubility of this compound is particularly beneficial in the development of highly concentrated liquid formulations, where maintaining the stability and homogeneity of all components is critical.
Impact on Protein Aggregation and Stability
Protein aggregation is a major concern in the manufacturing and storage of biotherapeutics, as it can lead to loss of efficacy and potential immunogenicity. The choice of amino acid supplementation can influence protein stability and the propensity for aggregation.
Studies have shown that L-Tyrosine can play a role in preventing the aggregation of certain therapeutic proteins. While direct comparative data on the anti-aggregation properties of this compound is an area of ongoing research, its ability to provide a steady and soluble source of tyrosine without the risk of precipitation is indirectly beneficial for maintaining a stable formulation environment. A stable and consistent environment is known to be crucial for preventing protein aggregation.
To assess protein stability and aggregation, two key analytical techniques are widely employed: Differential Scanning Calorimetry (DSC) and Size- Exclusion High-Performance Liquid Chromatography (SE-HPLC).
Experimental Protocols:
1. Differential Scanning Calorimetry (DSC) for Thermal Stability Analysis:
Differential Scanning Calorimetry is a powerful technique used to characterize the thermal stability of proteins. It measures the heat difference between a sample and a reference as a function of temperature. The temperature at which the protein unfolds (the melting temperature, Tm) is a key indicator of its stability.
Methodology:
-
Sample Preparation: Prepare protein solutions at a concentration of 1 mg/mL in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a matching buffer solution to serve as the reference.
-
Instrument Setup: Use a differential scanning calorimeter. Set the temperature scan rate to 1°C/minute and the temperature range from 20°C to 100°C.
-
Data Acquisition: Load the sample and reference solutions into the respective cells of the calorimeter. Initiate the temperature scan.
-
Data Analysis: The resulting thermogram will show a peak corresponding to the protein unfolding. The apex of this peak represents the melting temperature (Tm). A higher Tm indicates greater thermal stability.
2. Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) for Aggregation Analysis:
SE-HPLC is the gold standard for separating and quantifying protein monomers, aggregates, and fragments based on their hydrodynamic radius.
Methodology:
-
Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a buffered saline solution (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Column: Use a size-exclusion column suitable for the molecular weight range of the protein of interest.
-
Sample Preparation: Dilute the protein sample to a concentration of 1 mg/mL in the mobile phase.
-
Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the UV detection wavelength to 280 nm.
-
Data Analysis: The resulting chromatogram will show distinct peaks for the monomer, aggregates (eluting earlier), and fragments (eluting later). The area under each peak is proportional to the concentration of that species, allowing for the quantification of the percentage of aggregates.
Cellular Uptake and Metabolism of this compound
The efficient utilization of this compound by cells is a key aspect of its effectiveness. The dipeptide is actively transported into the cell via peptide transporters. Once inside the cell, it is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, L-Alanine and L-Tyrosine. The released L-Tyrosine then becomes available for protein synthesis and other metabolic pathways.
Caption: Cellular uptake and metabolism of this compound.
Conclusion
A Head-to-Head Comparison of Tyrosine-Containing Dipeptides in Fed-Batch Cultures for Enhanced Biopharmaceutical Production
For Researchers, Scientists, and Drug Development Professionals
The production of biopharmaceuticals, particularly monoclonal antibodies (mAbs), relies heavily on optimized cell culture processes. Fed-batch culture is a dominant strategy, but the low solubility of critical amino acids like L-tyrosine at neutral pH presents a significant challenge for developing concentrated feed media. To overcome this limitation, tyrosine-containing dipeptides have emerged as a highly effective alternative, offering superior solubility and stability. This guide provides an objective, data-driven comparison of commonly used tyrosine-containing dipeptides to aid in the selection of optimal supplements for enhancing cell growth, viability, and protein production in fed-batch systems.
Performance Comparison of Tyrosine-Containing Dipeptides
The choice of dipeptide can significantly impact cellular metabolism and productivity. This section summarizes the performance of several key tyrosine-containing dipeptides—Glycyl-L-tyrosine (GY), L-prolyl-L-tyrosine (PY), L-tyrosyl-L-valine (YV), and Alanyl-L-tyrosine (AY)—based on published experimental data.
A study comparing GY, PY, and YV in a fed-batch process for IgG1 production in Chinese Hamster Ovary (CHO) cells revealed distinct metabolic and phenotypic responses. While GY and YV showed minimal differences compared to reference cultures, PY supplementation led to a significant increase in tyrosine uptake and subsequent catabolic activity.[1] This enhanced metabolic activity with PY resulted in approximately four times higher ATP formation.[1][2] However, this came at the cost of a notable reduction in viable cell density (VCD).[1]
In contrast, other studies have demonstrated the broad benefits of using tyrosine-containing dipeptides, including enhanced culture viability and titer.[3][4] Supplementation with these dipeptides has also been shown to lead to improved metabolic profiles, characterized by lower lactate (B86563) and ammonium (B1175870) production.[3][4]
Below is a summary of the key performance indicators from a comparative study.[1]
| Dipeptide | Peak Viable Cell Density (VCD) (10⁶ cells/mL) | Viability (%) at Peak VCD | Final mAb Titer (relative to reference) | Key Metabolic Observation |
| Glycyl-L-tyrosine (GY) | ~13 | >90% | Similar to reference | Minimal metabolic changes compared to reference |
| L-prolyl-L-tyrosine (PY) | ~9 | >90% | Not specified, but VCD was lower | Significantly amplified tyrosine uptake and ATP formation |
| L-tyrosyl-L-valine (YV) | ~13 | >90% | Similar to reference | Minimal metabolic changes compared to reference |
| Reference (L-tyrosine) | ~13 | >90% | 1.0 | Baseline |
Data synthesized from Verhagen et al., 2020.[1]
Experimental Protocols
The following provides a generalized methodology for the evaluation of tyrosine-containing dipeptides in a fed-batch cell culture system, based on protocols described in the cited literature.[1][5]
1. Cell Line and Culture Maintenance:
-
Cell Line: A recombinant Chinese Hamster Ovary (CHO) cell line expressing a monoclonal antibody (e.g., CHO BIBH1 or CHO-S).[1][5]
-
Basal Medium: A chemically defined cell culture medium, devoid of L-tyrosine for the experimental conditions.
-
Culture Conditions: Cells are maintained in suspension culture in shake flasks or bioreactors at 37°C, 5% CO₂, and >80% humidity with appropriate agitation.[5]
2. Fed-Batch Culture Setup:
-
Inoculum: Seed the bioreactors or shake flasks at a starting viable cell density of approximately 0.2 x 10⁶ cells/mL.[5]
-
Feed Medium: A concentrated, pH-neutral feed medium is prepared. The tyrosine source (L-tyrosine or a dipeptide) is added to this feed.
-
Dipeptide Supplementation:
-
An initial concentration of the tyrosine-containing dipeptide (e.g., 0.5 mM) is added to the culture medium at the start of the fed-batch process.[1]
-
Daily or regular additions of a concentrated dipeptide stock solution (e.g., 0.05 mmol) are performed throughout the cultivation period (e.g., from 48 to 120 hours).[1]
-
The reference or control group receives an equivalent volume of sterile water or a feed containing the standard L-tyrosine supplementation strategy (e.g., a separate alkaline feed).[1][5]
-
3. Sampling and Analytics:
-
Cell Density and Viability: Monitored daily using an automated cell counter (e.g., Beckman Coulter Vi-CELL).[5]
-
Metabolite Analysis: Glucose and lactate concentrations in the culture supernatant are measured using a biochemical analyzer.
-
Amino Acid Analysis: The concentration of amino acids, including the supplemented dipeptides and L-tyrosine, in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC).[5][6]
-
Product Titer: The concentration of the monoclonal antibody in the supernatant is determined using methods such as Protein A HPLC or turbidometric analysis.[5]
Visualizing the Process and Pathways
To better understand the experimental approach and the underlying metabolic implications, the following diagrams illustrate the workflow and the general metabolic fate of tyrosine.
Caption: A flowchart of the experimental process for comparing tyrosine-containing dipeptides.
Caption: The metabolic fate of tyrosine dipeptides after cellular uptake.
Conclusion
The use of tyrosine-containing dipeptides is a proven strategy to overcome the solubility limitations of L-tyrosine in neutral pH fed-batch culture media. The choice of the specific dipeptide can have a significant impact on cell metabolism and productivity. While dipeptides like Glycyl-L-tyrosine and L-tyrosyl-L-valine may serve as straightforward replacements for L-tyrosine with minimal metabolic disruption, others like L-prolyl-L-tyrosine can markedly alter cellular energetics, leading to higher ATP production. This effect, however, may be coupled with a reduction in cell growth.[1] Therefore, the selection of a tyrosine dipeptide should be based on the specific goals of the cell culture process, whether it is maximizing viable cell density, enhancing specific productivity, or modulating cellular metabolism. Further process optimization will be necessary to fully harness the benefits of these advanced nutrient sources.
References
- 1. Comparison of l‐tyrosine containing dipeptides reveals maximum ATP availability for l‐prolyl‐l‐tyrosine in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improved fed-batch bioprocesses using chemically modified amino acids in concentrated feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Establishing Equivalence of Alanyl-Tyrosine Biosimilar Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for establishing the equivalence of different sources of Alanyl-Tyrosine, a dipeptide crucial in specialized clinical nutrition and cell culture applications. While this compound is a synthetic peptide and more accurately classified as a "generic" rather than a "biosimilar," the principles of demonstrating equivalence are rooted in the same rigorous scientific comparison.[1] This document outlines the necessary physicochemical and in vitro testing, presents data in a comparative format, and provides detailed experimental protocols.
L-Alanyl-L-Tyrosine is a dipeptide used as a source of tyrosine in intravenous nutrition and cell culture media.[2] Its primary advantage over free L-Tyrosine is its significantly higher solubility and stability in aqueous solutions, simplifying formulation and reducing risks in bioprocessing and clinical applications.[3][4][5] Establishing the equivalence of a new this compound source against a reference standard is critical to ensure consistent performance, safety, and efficacy.
Physicochemical Equivalence Assessment
The foundational step in equivalence testing is a thorough comparison of the physicochemical properties of the reference and biosimilar candidates. This involves a battery of analytical tests to confirm identity, purity, and stability.
Key Physicochemical & Quality Attributes Comparison
The following table summarizes critical quality attributes that must be compared. The data presented are representative values for a reference source and a hypothetical biosimilar source.
| Parameter | Specification | Reference Source A | Biosimilar Source B | Analytical Method |
| Identity | ||||
| Appearance | White to off-white crystalline powder | Conforms | Conforms | Visual Inspection |
| Molecular Weight | 252.27 g/mol | 252.26 g/mol | 252.28 g/mol | Mass Spectrometry (MS) |
| Specific Rotation [α]D | +22.0° to +24.0° (c=2, 5N HCl) | +23.1° | +22.8° | Polarimetry |
| Purity & Impurities | ||||
| Assay (on dried basis) | 98.0% - 102.0% | 99.8% | 99.5% | HPLC-UV |
| Purity (Chromatographic) | ≥ 99.0% | 99.85% | 99.75% | HPLC-UV |
| Related Substances | Report individual and total | Individual < 0.1%, Total < 0.5% | Individual < 0.1%, Total < 0.3% | HPLC-UV |
| Enantiomeric Purity | Report D-Tyrosine, D-Alanine | Not Detected | Not Detected | Chiral Chromatography/GC-MS |
| Physicochemical Properties | ||||
| Water Content | 5.5% - 7.5% | 6.2% | 6.8% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.5% | 0.1% | 0.2% | USP <281> |
| Safety | ||||
| Bacterial Endotoxins | ≤ 10 EU/g | < 5 EU/g | < 5 EU/g | LAL Test |
| Heavy Metals (as Pb) | ≤ 10 ppm | < 5 ppm | < 5 ppm | ICP-MS |
Experimental Protocols
Detailed and validated analytical methods are paramount for generating reliable comparative data.
This method determines the purity of this compound by separating it from potential synthesis-related impurities and degradation products.[6][7][8][9]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% to 95% B
-
30-35 min: Hold at 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 215 nm (for peptide bond detection).[7]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve samples in Mobile Phase A to a concentration of 1 mg/mL.
-
Analysis: Calculate purity by the area percentage method. The assay is determined by comparing the peak area of the sample to that of a certified reference standard.
To ensure the analytical method can detect degradation products, forced degradation studies are performed on the active substance.[10][11]
-
Objective: To assess the intrinsic stability of this compound and validate the specificity of the HPLC method.
-
Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Dry heat at 80°C for 48 hours.
-
Photostability: Expose to light according to ICH Q1B guidelines.
-
-
Procedure: Subject a single batch of this compound to the stress conditions above. Analyze the stressed samples using the HPLC method described in Protocol 2.1.
-
Acceptance Criteria: The method is considered "stability-indicating" if it can resolve the main this compound peak from all degradation product peaks, demonstrating peak purity.
In Vitro Bioassay: Assessing Metabolic Utilization
An in vitro cell culture assay is crucial to demonstrate that the biosimilar this compound is readily metabolized by cells to release free amino acids, making them available for protein synthesis and cell growth.[2][12][13]
Comparative Cell Proliferation Assay
This assay compares the ability of different this compound sources to support the growth of a tyrosine-dependent cell line.
| Parameter | Reference Source A | Biosimilar Source B | Free L-Tyrosine (Control) |
| Cell Line | L1210 (Tyrosine-dependent) | L1210 (Tyrosine-dependent) | L1210 (Tyrosine-dependent) |
| Concentration for 50% Max Response (EC₅₀) | 0.45 mM | 0.48 mM | 0.52 mM |
| Maximum Cell Density (x 10⁶ cells/mL) | 2.15 | 2.11 | 1.89 (limited by solubility) |
| Metabolic Activity (MTT Assay, OD at 570nm) | 1.88 | 1.85 | 1.65 |
-
Objective: To demonstrate that the this compound from the biosimilar source is bioavailable and supports cell growth equivalently to the reference source.
-
Cell Line: L1210 mouse leukemia cells or another cell line with a known dependency on tyrosine.[14]
-
Medium: Tyrosine-free basal medium (e.g., RPMI-1640 without Tyrosine) supplemented with 10% dialyzed fetal bovine serum.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well in the tyrosine-free basal medium.
-
Prepare stock solutions of the reference this compound, biosimilar this compound, and free L-Tyrosine.
-
Add the compounds to the wells in a serial dilution to achieve a final concentration range (e.g., 0.05 mM to 2.0 mM). Include a negative control (no tyrosine source).
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Assess cell proliferation using a suitable method, such as the MTT assay or by direct cell counting.
-
-
Analysis: Plot cell viability/density against concentration and determine the EC₅₀ and maximum achievable cell density for each source. Equivalence is demonstrated if the dose-response curves are parallel and key parameters (EC₅₀, max response) are statistically similar.
Visualized Workflows and Pathways
Diagrams help clarify complex processes and relationships, providing an at-a-glance understanding for researchers.
The following diagram outlines the logical flow for a comprehensive equivalence study of a biosimilar this compound source.
Caption: Workflow for establishing biosimilar equivalence.
This diagram illustrates how this compound is processed by cells to provide the essential amino acid L-Tyrosine.
Caption: Cellular uptake and hydrolysis of this compound.
References
- 1. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 2. L-ALANYL-L-TYROSINE | 3061-88-9 [chemicalbook.com]
- 3. cds-bsx.com [cds-bsx.com]
- 4. β-Alanyl-l-tyrosine. Chemical synthesis, properties and occurrence in larvae of the fleshfly Sarcophaga bullata Parker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cQrex® peptides for cell culture media [evonik.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 8. peptideregenesis.com [peptideregenesis.com]
- 9. bachem.com [bachem.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Utilization of L-alanyl-L-tyrosine by nephrectomized rats when infused as part of a total parenteral nutrition regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. L-alanyl-L-tyrosine as a tyrosine source during intravenous nutrition of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Uptake of alanine, phenylalanine and tyrosine by L1210 cells at 4 degrees C: possible effect of lipid solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Alanyl-Tyrosine: A Guide for Laboratory Professionals
Summary of Disposal Procedures
Alanyl-tyrosine is not classified as a hazardous substance. However, it should not be disposed of in the regular trash or poured down the drain.[1][2] The primary principle for its disposal is to adhere to federal, state, and local environmental regulations.[3]
Step-by-Step Disposal Protocol:
-
Containment: Keep the this compound waste in its original container whenever possible. If the original container is not available, use a clearly labeled, sealed container suitable for non-hazardous chemical waste. Do not mix this compound with other waste materials.
-
Spill Management: In the event of a spill, avoid generating dust.[4] Dry-sweep the material and place it into a suitable container for disposal.[4] Ensure the area is cleaned thoroughly after the spill is contained.
-
Waste Collection: Dispose of the contained this compound waste through an approved waste disposal plant or a licensed professional waste disposal service.[1][2][4] Your institution's Environmental Health and Safety (EHS) office can provide specific guidance on the designated collection points and procedures for chemical waste.
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE), that come into contact with this compound should also be disposed of as chemical waste. Handle uncleaned containers as you would the product itself.
Quantitative Data
No specific quantitative data, such as concentration limits for disposal or reportable quantities, are available for this compound. For its constituent amino acid, L-tyrosine, the safety data sheets do not list any such quantitative disposal parameters.
| Data Point | Value |
| Reportable Quantity (RQ) | Not established |
| Concentration Limits for Disposal | Not established |
Experimental Protocols
The proper disposal of this compound is a standard laboratory safety procedure and is not typically associated with a specific experimental protocol. The key methodology is to follow the waste disposal guidelines provided by your institution's EHS department, which are based on local, state, and federal regulations.
Disposal Decision Pathway
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Alanyl-tyrosine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for handling Alanyl-tyrosine, with a focus on personal protective equipment (PPE), emergency procedures, and disposal.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, appropriate personal protective equipment is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standard |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary in situations with a high risk of dust generation. | OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin contact. | - |
| Respiratory Protection | Required when dusts are generated.[3] Use a NIOSH-approved respirator or equivalent if ventilation is inadequate. | DIN EN 143, DIN 14387, or other relevant standards.[3] |
First-Aid and Emergency Procedures
In the event of exposure to this compound, immediate action is critical. The following table outlines the appropriate first-aid measures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][4][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][4][5] Remove contaminated clothing.[1][4][6] Get medical attention if irritation occurs.[1][4][7][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses if present and easy to do.[1][4] Seek medical attention if irritation persists.[1][4] |
| Ingestion | Do NOT induce vomiting.[1][4][5] Rinse mouth with water.[2] If the person is conscious, have them drink one or two glasses of water.[3] Seek medical attention.[1][4][7][5] |
Handling, Storage, and Disposal
Proper handling and storage are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling:
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][10]
-
Store away from strong oxidizing agents.[1]
Disposal:
-
Dispose of waste material in accordance with national and local regulations.[3]
-
Leave chemicals in their original containers and do not mix with other waste.[3]
-
Uncleaned containers should be handled in the same manner as the product itself.[3]
Accidental Release Measures
In the case of a spill, follow these procedural steps to ensure a safe and effective cleanup.
Spill Response Workflow
Caption: Workflow for handling an this compound spill.
Detailed Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[3][9]
-
Ventilate: Ensure the area is well-ventilated.[9]
-
Wear PPE: Before entering the spill area, don the appropriate personal protective equipment as outlined in the table above.
-
Containment: Prevent the powder from spreading or entering drains.[3]
-
Cleanup: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1][2][8] Avoid generating dust during this process.[1][3][8]
-
Disposal: Dispose of the container and its contents according to local and national regulations.[3]
-
Decontamination: Clean the affected area thoroughly once the spilled material has been removed.[3] Wash hands and any exposed skin.
References
- 1. fishersci.com [fishersci.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. westliberty.edu [westliberty.edu]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. Best L-ALANYL-L-TYROSINE Manufacturer and Factory | Baishixing [bsxaminoacids.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
